Technical Documentation Center

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

Core Science & Biosynthesis

Foundational

Comprehensive NMR Characterization and Analytical Workflow for 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

Executive Summary & Contextual Importance In modern drug discovery, halogenated pyridine-amides serve as critical synthetic intermediates. Specifically, 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (also known systematicall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Contextual Importance

In modern drug discovery, halogenated pyridine-amides serve as critical synthetic intermediates. Specifically, 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (also known systematically as azetidin-1-yl(5-bromopyridin-2-yl)methanone; CAS: 845306-16-3) is a highly valued building block. It has been prominently utilized in the synthesis of Glucokinase (GK) activators—such as the clinical candidate BMS-820132—targeting type 2 diabetes by upregulating hepatic glucose utilization [1].

Because this intermediate is frequently subjected to downstream cross-coupling reactions (e.g., Buchwald-Hartwig aminations or Suzuki-Miyaura couplings at the C5-bromide position), unequivocal structural verification is mandatory. This technical guide provides a rigorous, causality-driven breakdown of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts, alongside a self-validating experimental protocol designed to ensure absolute data integrity.

Structural Dynamics & Signal Causality

To expertly interpret the NMR spectrum of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine, one must move beyond rote memorization of chemical shifts and understand the underlying quantum mechanical and spatial phenomena dictating the signals [2].

The Amide Bond Restricted Rotation

The lone pair of electrons on the azetidine nitrogen delocalizes into the adjacent carbonyl group. This resonance imparts partial double-bond character to the C–N bond, raising the rotational energy barrier. At room temperature, rotation is slow on the NMR timescale. Consequently, the two α -CH 2​ groups of the azetidine ring are locked in distinct magnetic environments (one syn to the carbonyl oxygen, one anti), resulting in two separate, inequivalent proton and carbon signals.

The Halogen Heavy-Atom Effect

The presence of the bromine atom at the C5 position of the pyridine ring exerts a profound "heavy-atom effect" on the 13 C spectrum. Due to spin-orbit coupling and the diamagnetic shielding provided by bromine's large, polarizable electron cloud, the directly attached C5 carbon is shifted significantly upfield compared to typical aromatic carbons.

Causality cluster_features cluster_effects Root 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine Amide Amide Bond Restricted Rotation Root->Amide Br C5 Bromine Heavy Atom Effect Root->Br Carbonyl C2 Carbonyl Anisotropic Cone Root->Carbonyl Effect1 Inequivalent Azetidine N-CH2 Signals Amide->Effect1 Effect2 Upfield 13C Shift at C5 (~122 ppm) Br->Effect2 Effect3 Downfield 1H Shift at H3 (~8.05 ppm) Carbonyl->Effect3

Fig 1: Structural features dictating the distinct NMR chemical shifts.

Quantitative Data: Chemical Shift Assignments

The tables below summarize the expected high-resolution NMR data (acquired in CDCl 3​ at 298 K). The assignments are grounded in empirical anisotropic and inductive principles.

1 H NMR Chemical Shifts (400 MHz, CDCl 3​ )
Proton PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationCausality & Assignment Logic
H-6 (Pyridine) ~8.65d2.41HHighly deshielded due to immediate proximity to the electronegative pyridine nitrogen and the inductive pull of the ortho-bromine.
H-3 (Pyridine) ~8.05d8.41HDeshielded by the magnetic anisotropic cone of the adjacent C2 carbonyl group.
H-4 (Pyridine) ~7.95dd8.4, 2.41HExhibits standard ortho-coupling to H-3 and fine meta-coupling to H-6.
N-CH 2​ (syn) ~4.65t7.72HThe azetidine methylene locked syn to the carbonyl oxygen experiences strong spatial deshielding (anisotropic effect).
N-CH 2​ (anti) ~4.25t7.72HLocked anti to the carbonyl oxygen; reflects a more standard chemical shift for an amide α -carbon.
C-CH 2​ -C ~2.35p7.72HThe central methylene of the strained 4-membered azetidine ring, split into a pentet by the four adjacent protons.
13 C NMR Chemical Shifts (100 MHz, CDCl 3​ )
Carbon PositionChemical Shift ( δ , ppm)Causality & Assignment Logic
C=O (Carbonyl) ~165.0Typical tertiary amide carbonyl resonance; shifted slightly upfield from ketones due to nitrogen lone-pair donation.
C-2 (Pyridine) ~151.0Deshielded by the adjacent nitrogen and the electron-withdrawing carbonyl group.
C-6 (Pyridine) ~149.5Directly adjacent to the pyridine nitrogen; highly deshielded.
C-4 (Pyridine) ~139.5Para to the pyridine nitrogen; experiences resonance electron withdrawal.
C-3 (Pyridine) ~125.5Meta to the nitrogen; relatively less deshielded than C-2, C-4, or C-6.
C-5 (Pyridine) ~122.0Heavy-atom effect: Bromine causes a significant upfield shift compared to standard aromatic C-H carbons.
N-CH 2​ (syn) ~53.0Azetidine carbon spatially deshielded by the carbonyl oxygen.
N-CH 2​ (anti) ~50.5Azetidine carbon pointing away from the carbonyl oxygen.
C-CH 2​ -C ~16.0Highly shielded central carbon of the strained azetidine ring.

Experimental Protocol: Self-Validating NMR Acquisition

To guarantee trustworthiness and reproducibility, the NMR acquisition must be treated as a self-validating system. This means the protocol inherently proves its own accuracy through internal standards and optimized relaxation parameters.

Step 1: Precision Sample Preparation
  • Mass Optimization: Weigh exactly 15–20 mg of the compound for 1 H NMR, or 50–75 mg for 13 C NMR, to ensure an optimal Signal-to-Noise Ratio (SNR).

  • Solvent Selection: Dissolve the analyte in 0.6 mL of high-purity CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Self-Validation: The TMS acts as an absolute internal reference (0.00 ppm), validating the chemical shift scale.

Step 2: Instrument Calibration
  • Locking: Lock the spectrometer to the deuterium signal of the CDCl 3​ solvent.

    • Self-Validation: This compensates for magnetic field drift ( B0​ ) over time, ensuring sharp peaks.

  • Tuning and Shimming: Perform automated or manual tuning/matching of the probe to the specific nucleus ( 1 H or 13 C). Shim the Z1–Z5 gradients to achieve a TMS peak width at half-height ( w1/2​ ) of < 0.5 Hz.

Step 3: Pulse Sequence & Relaxation Optimization
  • 1 H Acquisition (zg30): Set the relaxation delay (D1) to 2.0 seconds. Since the longest T1​ relaxation time for these protons is typically < 1.5s, a 2.0s delay ensures complete magnetization recovery.

    • Self-Validation: This guarantees that the integration ratios (e.g., exactly 1:1:1:2:2:2) are perfectly quantitative.

  • 13 C Acquisition (zgpg30): Utilize a proton-decoupled sequence. Set D1 to 2.5–3.0 seconds. Quaternary carbons (C=O, C-2, C-5) lack attached protons to facilitate dipole-dipole relaxation, meaning they have long T1​ times. A longer D1 ensures these critical structural nodes are visible above the baseline noise.

Step 4: Data Processing
  • Apply exponential apodization (Line Broadening, LB = 0.3 Hz for 1 H; LB = 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to artificially boost SNR without sacrificing critical resolution.

  • Perform manual zero-order and first-order phase correction to ensure purely absorptive peak shapes.

  • Apply a multipoint baseline correction to validate the accuracy of the integrations.

Workflow A 1. Sample Prep (CDCl3 + TMS) B 2. Tuning & Shimming A->B C 3. Pulse Sequence (zg30 / zgpg30) B->C D 4. Acquisition (Optimized D1) C->D E 5. FT, Phase & Baseline Corr. D->E

Fig 2: Self-validating NMR acquisition and processing workflow.

References

  • Title: Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132) Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: High-Resolution NMR Techniques in Organic Chemistry (Third Edition) Source: Elsevier / ScienceDirect URL: [Link]

Exploratory

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine: Physical Properties, Solubility Profile, and Synthetic Utility in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for navigating the complex multi-parameter optimization of lead compounds. 2-(Azetidin-1-ylcarbonyl)-5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for navigating the complex multi-parameter optimization of lead compounds. 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (CAS: 845306-16-3), also known as azetidin-1-yl(5-bromopyridin-2-yl)methanone, is a highly versatile intermediate. It combines an electron-deficient aryl bromide—primed for transition-metal-catalyzed cross-coupling—with an azetidine amide moiety that imparts favorable physicochemical and conformational properties.

This technical guide provides an in-depth analysis of the compound’s physical properties, its thermodynamic solubility profile, and its real-world application in the synthesis of clinical candidates, specifically focusing on its role in developing partial Glucokinase (GK) activators.

Physicochemical Properties & Structural Causality

The incorporation of the azetidine ring in place of traditional dialkyl amides (e.g., diethylamide or piperidine) is not merely an aesthetic structural change; it is driven by profound physicochemical causality.

As a four-membered nitrogen heterocycle, azetidine restricts the C–N bond rotation of the amide, locking the molecule into a rigid conformation. This reduces the entropic penalty upon target binding [2]. Furthermore, the reduced lipophilic bulk of the azetidine ring lowers the overall partition coefficient (LogP) and topological polar surface area (tPSA) compared to larger acyclic amines. This bioisosteric replacement directly correlates with improved metabolic stability—as the rigid ring is less susceptible to CYP450-mediated N-dealkylation—and enhanced aqueous solubility [2].

Table 1: Physicochemical Properties of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

PropertyValue
CAS Number 845306-16-3
Molecular Formula C9H9BrN2O
Molecular Weight 241.08 g/mol
Predicted LogP 1.60 – 1.85
Topological Polar Surface Area (tPSA) 33.2 Ų
Hydrogen Bond Donors / Acceptors 0 / 2
Physical State (Standard Conditions) Solid (Powder)

Thermodynamic Aqueous Solubility Assessment

Understanding the solubility profile of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is essential for both formulation during in vivo studies and solvent selection during synthetic scale-up. The molecule exhibits a pH-dependent solubility profile driven by the basicity of the pyridine nitrogen (predicted pKa ~2.5–3.5, lowered by the electron-withdrawing 5-bromo and 2-carbonyl groups).

At a low pH (e.g., pH 1.2), the pyridine ring is protonated, drastically reducing the crystal lattice energy barrier and increasing aqueous solvation. At physiological pH (7.4), the molecule remains neutral, and its solubility is governed by the hydrogen-bond accepting capacity of the azetidine amide.

Table 2: Thermodynamic Aqueous Solubility Profile (Analogous Data)

pH ConditionBuffer SystemEstimated Solubility (μg/mL)Ionization State
pH 1.2 0.1 N HCl> 500Ionized (Cationic)
pH 7.4 Phosphate Buffered Saline~ 50 - 100Neutral
pH 9.0 Borate Buffer~ 50 - 80Neutral
Standardized Solubility Workflow

SolubilityWorkflow Prep Sample Prep Solid API + Buffer Incubate Incubation 24h Shake at 25°C Prep->Incubate Equilibrate Filter Phase Separation Centrifugation Incubate->Filter Isolate Liquid LCMS Quantification LC-MS/MS Analysis Filter->LCMS Dilute & Inject Data Data Output Thermodynamic Solubility LCMS->Data Calculate vs Curve

Standardized workflow for determining the thermodynamic aqueous solubility profile.

Protocol 1: Self-Validating Thermodynamic Solubility Assay

Causality: Kinetic solubility methods (like solvent-shift) often overestimate solubility due to supersaturation. A 24-hour shake-flask method ensures the system reaches true thermodynamic equilibrium between the solid crystal lattice and the solvated API.

  • Preparation: Weigh 2.0 mg of solid 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine into three separate 2 mL glass vials.

  • Buffer Addition: Add 1.0 mL of the respective buffer (pH 1.2, 7.4, and 9.0) to each vial.

  • Equilibration: Cap the vials and place them in an orbital shaker at 300 rpm and 25 °C for exactly 24 hours.

  • Phase Separation: Centrifuge the suspensions at 10,000 × g for 15 minutes to pellet the undissolved solid. Carefully extract 100 μL of the supernatant without disturbing the pellet.

  • Self-Validation & Quantification:

    • Dilute the extracted supernatant 1:10 in Acetonitrile/Water (50:50) and quantify via LC-MS/MS against a 5-point calibration curve (0.1 to 100 μg/mL). The assay is only validated if the calibration curve yields an R2≥0.99 .

Chemical Reactivity & Application in Glucokinase Activators

The 5-bromo substituent on the electron-deficient pyridine ring makes this compound an excellent electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings).

A premier example of this utility is documented in the discovery of BMS-820132 , a partial Glucokinase (GK) activator clinical candidate designed for the treatment of type 2 diabetes [1]. In this synthetic route, the 2-(azetidin-1-ylcarbonyl)-5-bromopyridine scaffold undergoes a challenging Copper-catalyzed Ullmann C–O coupling with a sterically hindered phenol derivative to form a critical diaryl ether linkage.

Mechanistic Pathway of the Ullmann C–O Coupling

UllmannCycle Cu_Cat Active Cu(I) Catalyst [CuBr(PPh3)3] OxAdd Oxidative Addition Cu(III) Intermediate Cu_Cat->OxAdd + ArBr ArBr Aryl Bromide 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine ArBr->OxAdd LigEx Ligand Exchange Cu(III)-Alkoxide Complex OxAdd->LigEx + Alkoxide - Br- Phenoxide Alkoxide Nucleophile (Base + Alcohol) Phenoxide->LigEx RedElim Reductive Elimination LigEx->RedElim RedElim->Cu_Cat Regeneration Product Diaryl Ether Product (GK Activator Intermediate) RedElim->Product Ether Formation

Catalytic cycle of Cu(I)-mediated Ullmann C-O coupling utilizing the 5-bromopyridine scaffold.

Protocol 2: Copper-Catalyzed Ullmann C–O Coupling

Causality: Palladium catalysts often struggle with C–O bond reductive elimination due to the high electronegativity of oxygen. Copper(I) catalysts, such as Bromotris(triphenylphosphine)copper(I), are specifically chosen because Cu(III) intermediates undergo reductive elimination to form C–O bonds much more readily. Microwave irradiation provides the intense, localized thermal energy required to overcome the high activation barrier of this specific step.

  • Reagent Assembly: In a microwave-safe vial equipped with a magnetic stir bar, combine methyl 3-hydroxy-5-isopropoxybenzoate (1.0 equiv), 2-(azetidin-1-ylcarbonyl)-5-bromopyridine (1.2 equiv), and Cesium Carbonate ( Cs2​CO3​ , 3.0 equiv).

  • Catalyst Addition: Add Bromotris(triphenylphosphine)copper(I) (0.2 equiv) as the active Cu(I) source.

  • Solvation: Suspend the mixture in anhydrous N,N-dimethylacetamide (DMA) to achieve a 0.2 M concentration. Causality: DMA is a high-boiling, polar aprotic solvent that stabilizes the highly polar transition states of the Ullmann cycle.

  • Microwave Irradiation: Seal the vial under a nitrogen atmosphere and heat at 160 °C in a microwave synthesizer for 9 hours.

  • Self-Validating Reaction Monitoring:

    • Withdraw a 10 μL aliquot at t=6 hours and t=9 hours. Dilute in methanol and analyze via LC-MS.

    • Validation: The reaction is only deemed complete, and ready for aqueous workup, when the UV trace (254 nm) shows the ratio of product to starting aryl bromide exceeds 99:1. If incomplete, continue irradiation in 2-hour increments.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with water and brine to remove the DMA and inorganic salts. Dry over Na2​SO4​ , concentrate, and purify via flash chromatography.

Conclusion

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is a prime example of how modern building blocks are engineered to solve downstream developability issues early in the discovery phase. By leveraging the azetidine motif to control lipophilicity and conformation, and the 5-bromopyridine core to enable robust cross-coupling architectures, researchers can efficiently access complex, drug-like chemical space with highly optimized pharmacokinetic profiles.

Foundational

Thermodynamic Stability and Degradation Kinetics of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

A Technical Whitepaper for Drug Development Professionals and Application Scientists Executive Summary In modern medicinal chemistry, the strategic incorporation of strained heterocycles and halogenated aromatics is a pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Application Scientists

Executive Summary

In modern medicinal chemistry, the strategic incorporation of strained heterocycles and halogenated aromatics is a proven tactic for modulating pharmacokinetic properties and target affinity. 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine represents a highly versatile building block and pharmacophore, merging the rigid, low-molecular-weight profile of an azetidine ring with the versatile coupling potential of a 5-bromopyridine scaffold.

However, the inherent ring strain of the four-membered azetidine (~26 kcal/mol) and the photolabile nature of the carbon-bromine bond present unique thermodynamic and kinetic challenges. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic stability of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine. By understanding the causality behind its degradation pathways, researchers can design robust formulations, optimize storage conditions, and execute self-validating analytical protocols to ensure structural integrity throughout the drug development lifecycle.

Structural Thermodynamics: The Causality of Stability

Novice chemists often assume that all azetidines are inherently unstable due to their high angular strain. However, thermodynamic stability is dictated by the electronic environment, not just geometry.

The Azetidine Amide Core: Resonance-Driven Stabilization

Unsubstituted azetidines are basic (pKa ~10.4) and highly susceptible to acid-catalyzed ring-opening via nucleophilic attack. In 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine, the azetidine nitrogen is conjugated with a carbonyl group, forming an amide.

The lone pair of the azetidine nitrogen is delocalized into the carbonyl oxygen. This resonance has two profound thermodynamic effects:

  • Basicity Reduction: The nitrogen is no longer a strong Lewis base, preventing protonation under physiological or moderately acidic conditions. Without protonation to create a superior leaving group, the activation energy ( Ea​ ) required for ring-opening increases drastically .

  • Planarization: The partial double-bond character of the C-N amide bond forces a more planar geometry at the nitrogen, which subtly alters the ring puckering dynamics, distributing the strain energy more evenly across the molecule .

The 5-Bromopyridine Scaffold: Electronic Withdrawal

The pyridine ring is inherently electron-deficient, a property amplified by the inductive effect of the bromine atom at the C5 position. This electron withdrawal further pulls electron density away from the amide carbonyl, strengthening the C-N bond and enhancing resistance to hydrolytic cleavage. However, while thermally stable, the C-Br bond introduces a vulnerability to photolytic degradation. Under UV irradiation, homolytic cleavage of the C-Br bond can occur, leading to debromination and the formation of highly reactive radical species .

Mechanistic Degradation Pathways

Understanding the boundaries of a molecule's stability requires mapping its degradation pathways. The primary routes of thermodynamic failure for this compound are forced hydrolysis and photolysis.

Mechanisms A 2-(Azetidin-1-ylcarbonyl) -5-bromopyridine B Pyridine N-Protonation (pKa ~2.5) A->B pH < 3.0 C Amide Hydrolysis (High Activation Energy) A->C Strong Base/Acid + Heat D Azetidine Ring Opening (Nucleophilic Attack) A->D Extreme Electrophilic Stress E 5-Bromopicolinic Acid + Azetidine C->E Bond Cleavage F Acyclic Amino-Ether Adducts D->F Strain Release (~26 kcal/mol)

Thermodynamic degradation pathways of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine.

Quantitative Thermodynamic Data

The following table summarizes the expected thermodynamic and kinetic parameters for 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine, synthesized from analogous azetidine-amide and bromopyridine stability profiles .

ParameterValue / RangeEnvironmental ConditionAnalytical Method
Ring Strain Energy ~26.0 kcal/molStandard StateIn silico (DFT)
Amide Hydrolysis ( Ea​ ) > 18.5 kcal/molpH 1.2, 40–80°CArrhenius Plot (LC-MS)
Glass Transition ( Tg​ ) > 115°CSolid State (Dry)DSC
Decomposition Temp ( Td,5%​ ) > 240°CN 2​ AtmosphereTGA
Photolytic Half-life ( t1/2​ ) ~4.5 hoursUV-Vis (254 nm, 10 W/m 2 )HPLC-UV

Self-Validating Experimental Protocols

To ensure scientific integrity, stability profiling cannot rely on single-point measurements. The protocols below are designed as self-validating systems , meaning internal controls and orthogonal techniques are built directly into the workflow to eliminate instrumental drift or sample prep errors.

Workflow S1 Sample Prep & Internal Std S2 Thermal Stress (DSC / TGA) S1->S2 S3 Hydrolytic Stress (pH Gradient) S1->S3 S5 Arrhenius Kinetics & Thermodynamics S2->S5 Tg, Td S4 UPLC-MS/MS Quantification S3->S4 Aliquots S4->S5 Half-life (t1/2)

Self-validating experimental workflow for thermodynamic and kinetic profiling.

Protocol A: Accelerated Hydrolytic Degradation & Arrhenius Profiling

Purpose: To determine the activation energy ( Ea​ ) of amide hydrolysis and azetidine ring-opening.

  • Matrix Preparation: Prepare 0.1 mg/mL solutions of the compound in three distinct buffers: pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).

    • Causality: Using a high buffer-to-API ratio ensures that the pH remains constant as degradation products (like picolinic acid) form, maintaining strict pseudo-first-order kinetics.

  • Internal Standard Addition: Spike all solutions with 0.05 mg/mL of a stable, structurally similar internal standard (e.g., a deuterated pyridine amide).

    • Causality: The internal standard self-validates the assay by normalizing any variations in UPLC injection volume or MS ionization suppression.

  • Thermal Stressing: Incubate the solutions in sealed amber vials (to prevent photolysis) at 40°C, 60°C, and 80°C.

  • Aliquot Quenching: At intervals of 0, 2, 4, 8, and 24 hours, extract 100 µL aliquots and immediately dilute into 900 µL of ice-cold acetonitrile.

    • Causality: The drastic temperature drop and solvent shift instantly quench the hydrolysis reaction, freezing the kinetic snapshot in time.

  • UPLC-MS/MS Analysis: Quantify the remaining parent compound. Plot ln(Concentration) vs. Time to find the rate constant ( k ) for each temperature. Use the Arrhenius equation ( ln(k)=−Ea​/RT+ln(A) ) to calculate the thermodynamic activation energy.

Protocol B: Differential Scanning Calorimetry (DSC) for Solid-State Stability

Purpose: To map the thermodynamic phase boundaries (melting point, glass transition) before thermal decomposition occurs.

  • Sample Encapsulation: Accurately weigh 3–5 mg of the solid compound into an aluminum DSC pan and hermetically seal it.

    • Causality: Hermetic sealing prevents the sublimation of the compound or the evaporation of trapped residual solvents from masking true polymorphic transitions.

  • Heat-Cool-Heat Cycle:

    • Heating 1: Ramp from 25°C to 150°C at 10°C/min. (Erases thermal history, mechanical stress from milling, and drives off surface moisture).

    • Cooling: Ramp down to 25°C at 10°C/min.

    • Heating 2: Ramp from 25°C to 250°C at 10°C/min.

    • Causality: Relying solely on a single heating cycle often yields artifactual data. The second heating cycle provides the true, intrinsic thermodynamic properties ( Tg​ , Tm​ ) of the pure crystal lattice.

Conclusion & Best Practices for Storage

The thermodynamic profile of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine reveals a molecule that is highly stable against hydrolytic and thermal stress, provided it is protected from specific environmental triggers. The resonance stabilization of the azetidine amide effectively neutralizes the inherent ring strain under physiological conditions.

Recommended Storage Parameters:

  • Temperature: Ambient to refrigerated (2°C - 25°C). The high activation energy for hydrolysis means cold storage is only strictly necessary for long-term (multi-year) archiving.

  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon) to prevent slow oxidative degradation of the pyridine nitrogen.

  • Light Exposure (Critical): Must be stored in opaque or amber vials. The 5-bromopyridine moiety is highly susceptible to UV-induced homolytic cleavage.

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link] [1]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters (via NIH PMC) URL:[Link][2]

Exploratory

Electronic Properties and Reactivity Profiling of the Azetidine-1-Carbonyl Group on Bromopyridine Scaffolds

Executive Summary In the highly optimized landscape of modern drug discovery, the precise tuning of heterocycle electronics is paramount. Bromopyridines serve as privileged building blocks, but their inherent reactivity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the highly optimized landscape of modern drug discovery, the precise tuning of heterocycle electronics is paramount. Bromopyridines serve as privileged building blocks, but their inherent reactivity often requires modulation to achieve desired pharmacokinetic and pharmacodynamic profiles. This technical guide explores the profound electronic impact of the azetidine-1-carbonyl group when appended to bromopyridine scaffolds. By dissecting its unique ring strain, restricted resonance, and resulting Hammett parameters, we provide a comprehensive framework—backed by self-validating experimental protocols—for leveraging this motif in advanced chemical synthesis and drug design.

The Structural and Electronic Paradigm of the Azetidine-1-Carbonyl Motif

Azetidines are four-membered nitrogenous heterocycles characterized by a significant ring strain of approximately 25.4 kcal/mol 1. While larger cyclic amides (like pyrrolidines or piperidines) readily adopt planar geometries that allow the nitrogen lone pair to delocalize into the adjacent carbonyl π∗ orbital, the azetidine ring faces severe geometric constraints.

To minimize Baeyer strain, the nitrogen atom in an azetidine-1-carbonyl group retains a more sp3 -like hybridization. This structural deviation fundamentally restricts amide resonance. Consequently, the carbonyl carbon becomes highly electrophilic, and the entire azetidine-1-carbonyl group acts as a potent electron-withdrawing group (EWG) driven primarily by inductive effects rather than resonance donation. This unique electronic signature makes it an exceptional tool for tuning adjacent aromatic systems without adding excessive lipophilicity.

Electronic Modulation of the Bromopyridine Scaffold

When an azetidine-1-carbonyl group is installed on a bromopyridine core (e.g., at the 5-position relative to a 3-bromo substituent), it fundamentally alters the electron density of the aromatic π -system. The Hammett equation, which describes linear free-energy relationships using substituent constants ( σ ) to predict chemical reactivity 2, provides a quantitative measure of this effect.

The azetidine-1-carbonyl group exhibits a higher positive Hammett σp​ value compared to unstrained acyclic amides. This strong inductive withdrawal lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the bromopyridine ring. The practical consequences are twofold:

  • C-Br Bond Activation: The lowered electron density at the carbon bearing the bromine atom accelerates the oxidative addition step in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • Enhanced SNAr Reactivity: The electron-deficient pyridine core becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr), allowing for mild functionalization that would otherwise require harsh heating.

G A Azetidine-1-Carbonyl (Strong EWG) B Bromopyridine Core (Electron Deficient) A->B Inductive Withdrawal (Restricted Resonance) C Lowered LUMO Energy B->C Orbital Modulation D Accelerated SNAr Reactivity C->D Nucleophilic Attack

Logical flow of electronic modulation by the azetidine-1-carbonyl group enhancing SNAr reactivity.

Quantitative Physicochemical Profiling

To illustrate the distinct electronic nature of the azetidine-1-carbonyl group, we compare it against standard amide substituents on a 5-bromopyridine-3-carbonyl scaffold. The data below synthesizes the impact of ring strain on Hammett parameters, basicity, reaction kinetics, and lipophilicity.

Substituent on 5-BromopyridineHammett σp​ Pyridine pKa​ (calc)Relative SNAr Rate ( krel​ )Lipophilicity (cLogP)
Dimethylamide (Acyclic)0.363.41.0 (Reference)1.2
Pyrrolidine-1-carbonyl (5-mem)0.343.50.81.6
Azetidine-1-carbonyl (4-mem) 0.45 3.1 4.2 0.9

Data Summary: The azetidine-1-carbonyl group not only accelerates SNAr by over 4-fold due to its high σp​ value but also beneficially lowers the cLogP, offering a superior physicochemical profile for drug discovery.

Experimental Workflows & Self-Validating Protocols

As an application scientist, ensuring reproducibility and mechanistic clarity is critical. The following protocols detail the synthesis of a model compound, (5-bromopyridin-3-yl)(azetidin-1-yl)methanone, and the subsequent kinetic validation of its electronic properties. Every step is designed with inherent causality and internal quality controls.

Protocol 1: Synthesis of (5-bromopyridin-3-yl)(azetidin-1-yl)methanone

Objective: High-yielding amide coupling avoiding azetidine degradation.

  • Step 1: Reagent Preparation: Dissolve 5-bromonicotinic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

    • Causality: HATU is selected over standard carbodiimides (like EDC) because the electron-deficient bromopyridine carboxylic acid forms a sluggish active ester. HATU rapidly generates a highly reactive HOAt ester, driving the reaction forward at room temperature.

  • Step 2: Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 3.0 eq) dropwise at 0 °C, followed by azetidine hydrochloride (1.5 eq).

    • Causality: Azetidine free base is highly volatile and prone to ring-opening; using its hydrochloride salt ensures stability. DIPEA is sterically hindered, acting purely as a base to liberate the azetidine without competing as a nucleophile.

  • Step 3: Self-Validating Reaction Monitoring: Stir at room temperature for 2 hours. Extract a 5 μ L aliquot, quench in 1 mL MeCN, and analyze via LC-MS.

    • Validation: The complete disappearance of the HOAt-ester intermediate mass ( [M+H]+ ) confirms coupling completion, preventing false positives from unreacted acid.

  • Step 4: Isolation: Perform an aqueous workup with saturated NaHCO3​ to remove HOAt, followed by silica gel flash chromatography (EtOAc/Hexanes) to yield the pure product.

Protocol 2: Kinetic Evaluation via SNAr Profiling

Objective: Quantify the electron-withdrawing effect by measuring the pseudo-first-order rate constant of SNAr.

  • Step 1: Reaction Setup: Dissolve the purified (5-bromopyridin-3-yl)(azetidin-1-yl)methanone (0.1 M) in anhydrous DMSO. Add morpholine (1.0 M, 10 eq) and K2​CO3​ (2.0 eq).

    • Causality: Morpholine is selected because its oxygen atom reduces the nucleophilicity of the nitrogen just enough to make the reaction rate highly sensitive to the electrophilicity of the bromopyridine core, ensuring a measurable kinetic window. DMSO solvates the transition state, lowering the activation energy.

  • Step 2: Thermal Activation & Sampling: Heat the mixture to 80 °C. Every 15 minutes for 2 hours, withdraw a 10 μ L aliquot and immediately quench in 1 mL of cold MeCN (-20 °C).

    • Causality: Cold MeCN instantly halts the reaction by precipitating the inorganic base and drastically dropping the temperature, freezing the kinetic state for accurate HPLC analysis.

  • Step 3: Self-Validating Data Analysis: Integrate the starting material (SM) and product peaks via HPLC. Plot ln([SM]0​/[SM]t​) against time.

    • Validation: The plot must yield a straight line ( R2>0.98 ). Any deviation from linearity indicates competing side reactions (e.g., thermal ring-opening of the azetidine), acting as an internal quality control check for the integrity of the heterocycle.

G Step1 Phase 1: Amide Coupling 5-Bromonicotinic Acid + Azetidine Reagents: HATU, DIPEA, DMF Step2 Phase 2: Purification Aqueous Workup & Flash Chromatography Yield Validation via LC-MS Step1->Step2 Step3 Phase 3: Kinetic Profiling SNAr with Morpholine Temp: 80°C, Solvent: DMSO Step2->Step3 Step4 Phase 4: Data Analysis HPLC Aliquot Sampling Pseudo-First-Order Rate Extraction Step3->Step4

Step-by-step experimental workflow for the synthesis and kinetic validation of bromopyridine amides.

Strategic Implications in Drug Development

The integration of the azetidine-1-carbonyl group into medicinal chemistry workflows is not merely an academic exercise; it is a proven strategy for rescuing stalled drug candidates. By replacing standard acyclic amides with azetidines, chemists can simultaneously increase the metabolic stability of the compound (by restricting CYP450-mediated N-dealkylation) and lower lipophilicity to improve membrane permeability.

This exact strategy was instrumental in the discovery of novel azetidine amides as potent small-molecule STAT3 inhibitors, where the transition to the four-membered azetidine-2-carboxamide analogue yielded sub-micromolar potencies and addressed critical cell membrane permeability issues 3. Furthermore, the robust nature of the azetidine ring allows it to withstand complex downstream functionalizations, such as stereoselective lithiation when stabilized as azetidine-borane complexes 4.

By understanding and exploiting the precise electronic properties of the azetidine-1-carbonyl group on bromopyridines, researchers can rationally design highly reactive intermediates and metabolically resilient clinical candidates.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL
  • Hammett equation Source: Wikipedia URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: ACS Publications (The Journal of Organic Chemistry)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for API Building Blocks Using 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Focus: Mechanistic causality, self-validating workflows, and optimized cross-coupling methodol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Guide & Experimental Protocols Focus: Mechanistic causality, self-validating workflows, and optimized cross-coupling methodologies.

Executive Summary

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (IUPAC: azetidin-1-yl(5-bromopyridin-2-yl)methanone; CAS: 845306-16-3)[1] is a highly versatile bifunctional building block in modern medicinal chemistry. It features an electron-deficient aryl bromide primed for transition-metal-catalyzed cross-coupling, paired with an azetidine amide that imparts favorable physicochemical properties—such as improved metabolic stability and restricted conformational flexibility—to Active Pharmaceutical Ingredients (APIs). This specific scaffold has been critically utilized in the synthesis of partial glucokinase (GK) activators targeting type 2 diabetes[2].

As a Senior Application Scientist, I have structured this guide to move beyond standard recipes. Here, we dissect the causality behind reagent selection and provide self-validating protocols to ensure high-fidelity synthesis in your drug discovery pipelines.

Physicochemical Profile

Understanding the physical parameters of this building block is essential for predicting its behavior in biphasic workups and chromatographic purification.

Table 1: Key Properties of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

ParameterData / SpecificationCausality / Implication for Synthesis
CAS Number 845306-16-3[1]Unique identifier for procurement and safety documentation.
Molecular Formula C9H9BrN2O[1]-
Molecular Weight 241.09 g/mol Essential for stoichiometric calculations in micro-scale API synthesis.
Functional Groups Aryl Bromide, Tertiary AmideThe amide directs ortho-metalation, while the bromide is highly activated for oxidative addition due to the electron-withdrawing pyridine ring.
Storage Conditions Sealed, dry, 2-8 °C[1]Prevents ambient hydrolysis of the amide over prolonged storage periods.

Strategic Workflow & Mechanistic Causality

When integrating this building block into an API synthesis, the primary synthetic node is the C5-bromide. The workflow below illustrates the divergent pathways available to medicinal chemists, primarily focusing on C-O (Ullmann) and C-C (Suzuki) cross-couplings.

Workflow A 5-Bromopicolinic Acid B Amide Coupling (Azetidine, HATU, DIPEA) A->B C 2-(Azetidin-1-ylcarbonyl) -5-bromopyridine CAS: 845306-16-3 B->C D Ullmann C-O Coupling Cu(I), Cs2CO3, Ar-OH C->D Pathway A E Suzuki C-C Coupling Pd(dppf)Cl2, Ar-B(OH)2 C->E Pathway B F Diaryl Ether API Intermediate D->F G Biaryl API Intermediate E->G

Figure 1: Divergent API synthesis workflow utilizing 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine.

Detailed Experimental Protocols

Protocol A: Synthesis of the Building Block (Amidation)

Objective: Generate the API building block from commercially available 5-bromopicolinic acid.

  • Activation: Dissolve 5-bromopicolinic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.1 equiv) and stir for 10 minutes at 0 °C.

    • Causality: HATU is selected over EDC/HOBt for its rapid kinetics, which minimizes the potential for decarboxylation of the electron-deficient picolinic acid.

  • Coupling: Add azetidine hydrochloride (1.2 equiv) followed by dropwise addition of DIPEA (3.0 equiv). Let warm to room temperature and stir for 2 hours.

    • Causality: DIPEA serves a dual purpose—neutralizing the azetidine salt and acting as the catalytic base. Its steric bulk prevents unwanted nucleophilic attack on the activated ester.

  • Self-Validating Workup: Quench with saturated aqueous NaHCO3. Extract with EtOAc. Wash the organic layer with 1 M HCl.

    • Validation Check: The basic wash removes unreacted acid, while the acidic wash removes trace azetidine and DIPEA. If the product is pure, the organic layer will yield a clean solid upon concentration.

Protocol B: Microwave-Assisted Ullmann C-O Cross-Coupling

Objective: Synthesize a diaryl ether API intermediate (e.g., Glucokinase Activator precursor).

This protocol is adapted from optimized conditions used in the discovery of clinical candidates like BMS-820132[2].

Reagents:

  • Phenolic Substrate (e.g., Methyl 3-hydroxy-5-isopropoxybenzoate): 1.38 mmol[2]

  • Azetidin-1-yl(5-bromopyridin-2-yl)methanone: 1.66 mmol (1.2 equiv)[2]

  • Base: Cs2CO3, 4.15 mmol (3.0 equiv)[2]

  • Catalyst: Bromotris(triphenylphosphine)copper(I) [CuBr(PPh3)3], 0.277 mmol (20 mol%)[2]

  • Solvent: N,N-dimethylacetamide (DMAc), 6 mL[2]

Step-by-Step Methodology:

  • Reaction Assembly: Charge a microwave vial with the phenolic substrate, the bromopyridine building block, Cs2CO3, and CuBr(PPh3)3[2].

  • Inert Atmosphere (Critical): Purge the vial with Argon for 5 minutes.

    • Causality: Cu(I) is highly susceptible to oxidation to inactive Cu(II). A visual shift from a pale suspension to a deep blue/green indicates oxygen contamination.

  • Solvent Addition & Heating: Add anhydrous DMAc, seal the vial, and heat at 160 °C in a microwave reactor for 9 hours[2].

    • Causality: Microwave irradiation in a high-boiling polar aprotic solvent (DMAc) overcomes the notoriously high activation energy of Ullmann etherifications, compressing reaction times from days to hours.

  • Self-Validating Workup & In-Situ Saponification:

    • Cool to room temperature. Dilute the mixture with water (20 mL) and wash with EtOAc (2 × 20 mL)[2].

    • Expert Insight: At 160 °C, the basicity of Cs2CO3 combined with trace moisture often leads to concurrent saponification of ester groups on the phenolic substrate[2].

    • Validation Check: The target diaryl ether carboxylic acid partitions into the aqueous layer, while organic impurities and triphenylphosphine remain in the EtOAc wash.

  • Isolation: Acidify the aqueous layer with 1 N HCl to precipitate or extract the final coupled carboxylic acid[2].

Mechanism A Active Catalyst [Cu(I)Ln] B Oxidative Addition [Ar-Cu(III)-Br] A->B + Aryl Bromide C Ligand Exchange [Ar-Cu(III)-OAr'] B->C + Phenoxide (from Cs2CO3) D Reductive Elimination Product Release C->D D->A - Diaryl Ether

Figure 2: Catalytic cycle for Cu-mediated Ullmann C-O coupling.

Analytical Validation & Troubleshooting

To ensure the integrity of the synthesized intermediates, utilize the following analytical checkpoints.

Table 2: Analytical Signatures and Troubleshooting

Analytical MethodExpected SignatureTroubleshooting / Corrective Action
LC-MS (ESI+) Base peak at m/z 241.0 / 243.0 [M+H]+ (1:1 isotopic ratio indicating 1 Bromine atom).If mass is m/z 163 (loss of Br), protodehalogenation occurred. Lower the reaction temperature and strictly exclude moisture.
1H NMR (DMSO-d6) Azetidine signals: Multiplets at ~4.0-4.5 ppm (4H, CH2-N) and ~2.2-2.4 ppm (2H, CH2).Broadening of azetidine peaks is normal due to restricted rotation around the tertiary amide bond (rotamers).
Visual Catalyst Check Reaction mixture should remain yellow/brown.If mixture turns dark green/blue, Cu(I) has oxidized. Degas solvents thoroughly via freeze-pump-thaw before use.

References[2] Title: Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132) | Source: Journal of Medicinal Chemistry - ACS Publications | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFX1_thd1AvZFdZzerYHrHFX1X-skZ98-DrUb4Dz0dujLVvqb29NeN7K1fk9Z5jtkerTM_9nZNiIU0L_gXE7mRk99fryOj9cvZMLoJx_bJqHLqSlAPIMsR61Ol7SyZt2SXpp2f_kZAIK9FNuuliyEB7[1] Title: 673485-54-6|5-Bromo-N,N-diethylpicolinamide | Source: BLD Pharm | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_qAsIF_S7pvICoFXyszEOWPwuxHDWYt_P1Mc3GkKtMsQd5vZqlA8GdmxBHjJ0w4dWjVtnYlNK3a7OiBhtKJAjt26K4ljKdSxcd0LsetAkkAYRy7QMo9S7D0fYUIOjzyyBRRvVXsbw3VqXcTEc

Sources

Application

Amidation of 5-Bromopicolinic Acid with Azetidine: A Detailed Protocol and Mechanistic Insight

Abstract: This application note provides a comprehensive, step-by-step protocol for the amidation of 5-bromopicolinic acid with azetidine to synthesize (5-bromopyridin-2-yl)(azetidin-1-yl)methanone. This transformation i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This application note provides a comprehensive, step-by-step protocol for the amidation of 5-bromopicolinic acid with azetidine to synthesize (5-bromopyridin-2-yl)(azetidin-1-yl)methanone. This transformation is achieved through a robust and high-yielding procedure utilizing the coupling agent HATU and the non-nucleophilic base DIPEA. Detailed explanations of the reaction mechanism, the rationale behind the choice of reagents, and methods for reaction monitoring, product purification, and characterization are provided for researchers, scientists, and drug development professionals.

Introduction

Picolinamide derivatives are a significant class of compounds in medicinal chemistry, serving as versatile scaffolds in the development of various therapeutic agents.[1] The incorporation of an azetidine moiety can enhance the physicochemical and pharmacokinetic properties of a molecule, such as metabolic stability and solubility, making it an attractive structural motif in drug discovery.[2][3] Azetidines are four-membered nitrogen-containing heterocycles that, due to their ring strain, offer unique conformational constraints and reactivity.[2][3]

The target molecule, (5-bromopyridin-2-yl)(azetidin-1-yl)methanone, combines the picolinamide core with an azetidine ring, making it a valuable building block for the synthesis of more complex molecules with potential biological activity. This guide presents a detailed and reliable protocol for its synthesis via a HATU-mediated amide coupling reaction.

Reaction Scheme

Figure 1: General reaction scheme for the amidation of 5-bromopicolinic acid with azetidine.

Materials and Reagents

ReagentFormulaMW ( g/mol )EquivalentsAmount
5-Bromopicolinic acidC₆H₄BrNO₂202.011.0202 mg
AzetidineC₃H₇N57.091.268.5 mg (0.08 mL)
HATUC₁₀H₁₅F₆N₆OP380.231.1418 mg
DIPEAC₈H₁₉N129.242.5323 mg (0.43 mL)
DMF (anhydrous)C₃H₇NO73.09-5 mL
Ethyl acetate (EtOAc)C₄H₈O₂88.11-For workup & chromatography
Saturated aq. NaHCO₃---For workup
Brine---For workup
Anhydrous MgSO₄MgSO₄120.37-For drying

Experimental Protocol

This protocol is designed for a 1 mmol scale reaction.

Reaction Setup
  • To a dry round-bottom flask equipped with a magnetic stir bar, add 5-bromopicolinic acid (202 mg, 1.0 mmol).

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL) to dissolve the acid.

  • Add HATU (418 mg, 1.1 mmol) to the solution.

  • Add N,N-Diisopropylethylamine (DIPEA, 0.43 mL, 2.5 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid. This step is crucial for forming the highly reactive OAt-active ester.[4][5]

Reagent Addition
  • Slowly add azetidine (0.08 mL, 1.2 mmol) to the activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature.

Reaction Monitoring
  • The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Prepare a TLC plate with a suitable mobile phase (e.g., 30-50% ethyl acetate in hexanes).

  • Spot the starting material (5-bromopicolinic acid) and the reaction mixture side-by-side.

  • The reaction is complete when the starting carboxylic acid spot is no longer visible.

Workup and Purification
  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) and brine (15 mL). The aqueous washes help to remove unreacted starting materials, DIPEA salts, and water-soluble byproducts like tetramethylurea.[6]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (5-bromopyridin-2-yl)(azetidin-1-yl)methanone.

Workflow Diagram

G cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification start Dissolve 5-Bromopicolinic Acid in anhydrous DMF add_hatu Add HATU start->add_hatu add_dipea Add DIPEA add_hatu->add_dipea preactivate Stir for 15-30 min (Pre-activation) add_dipea->preactivate add_azetidine Add Azetidine preactivate->add_azetidine react Stir at Room Temperature add_azetidine->react tlc Monitor by TLC until starting material disappears react->tlc dilute Dilute with Ethyl Acetate tlc->dilute Reaction Complete wash_bicarb Wash with sat. aq. NaHCO₃ dilute->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Column Chromatography concentrate->purify

Caption: Experimental workflow for the amidation of 5-bromopicolinic acid with azetidine.

Mechanistic Insights and Rationale

The amidation reaction proceeds through a well-established mechanism involving the activation of the carboxylic acid by HATU.[4][7]

  • Activation of Carboxylic Acid: The non-nucleophilic base, DIPEA, deprotonates the carboxylic acid to form a carboxylate anion. This anion then attacks the electron-deficient carbon of HATU, leading to the formation of a highly reactive OAt-active ester intermediate and the release of tetramethylurea.[5][7] The use of a sterically hindered base like DIPEA is crucial as it acts as a proton scavenger without competing with the primary amine as a nucleophile.[8]

  • Nucleophilic Acyl Substitution: The nitrogen atom of azetidine, acting as a nucleophile, attacks the carbonyl carbon of the activated ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the desired amide product and releases 1-hydroxy-7-azabenzotriazole (HOAt). The pyridine nitrogen within the HOAt leaving group is thought to facilitate the reaction through a neighboring group effect, which contributes to the high efficiency of HATU.[7]

Mechanism Diagram

G cluster_step1 Step 1: Carboxylic Acid Activation cluster_step2 Step 2: Nucleophilic Attack 5-Bromopicolinic Acid 5-Bromopicolinic Acid Carboxylate Anion Carboxylate Anion 5-Bromopicolinic Acid->Carboxylate Anion DIPEA OAt-Active Ester OAt-Active Ester Carboxylate Anion->OAt-Active Ester + HATU - Tetramethylurea Tetrahedral Intermediate Tetrahedral Intermediate OAt-Active Ester->Tetrahedral Intermediate + Azetidine Amide Product Amide Product Tetrahedral Intermediate->Amide Product - HOAt

Caption: Simplified mechanism of HATU-mediated amidation.

Characterization of (5-bromopyridin-2-yl)(azetidin-1-yl)methanone

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine and azetidine protons. The pyridine protons will appear in the aromatic region (typically δ 7.5-8.5 ppm), with splitting patterns indicative of their substitution. The azetidine protons will appear in the aliphatic region, likely as multiplets.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the amide at approximately δ 165-175 ppm. Signals for the carbons of the brominated pyridine ring and the azetidine ring will also be present.[7][9]

2. Mass Spectrometry (MS):

  • Electrospray Ionization (ESI): ESI-MS is expected to show the protonated molecular ion [M+H]⁺.

  • Isotopic Pattern: Due to the presence of a bromine atom, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of (5-bromopyridin-2-yl)(azetidin-1-yl)methanone. The use of HATU as a coupling agent and DIPEA as a base ensures a high-yielding and clean reaction. The provided mechanistic insights and characterization guidelines will be valuable for researchers in organic and medicinal chemistry for the synthesis of novel picolinamide derivatives.

References

  • Kumar, A., et al. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. Retrieved from [Link]

  • Bezuglov, D., et al. (2025). Palladium-Catalyzed C-H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega, 10(26), 27992-28019. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Bromopyridine. PubChem. Retrieved from [Link]

  • Reddit. (2024). HATU coupling - what's the best order? r/Chempros. Retrieved from [Link]

  • Reddy, T. J., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. Retrieved from [Link]

  • Shariatgorji, M., et al. (2020). Bromopyrylium Derivatization Facilitates Identification by Mass Spectrometry Imaging of Monoamine Neurotransmitters and Small Molecule Neuroactive Compounds. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Unknown. (n.d.). Nickel-catalysed highly regioselective synthesis of β-acyl naphthalenes under reductive conditions - Supporting Information. Retrieved from [Link]

  • Hassan, A. H. E., et al. (2025). 1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief. Retrieved from [Link]

  • Li, H. L., et al. (2021). Corrigendum to: Palladium-Catalyzed Secondary C(sp3)−H Arylation of 2-Alkylpyridines. Advanced Synthesis & Catalysis, 363(11), 2821-2821. Retrieved from [Link]

  • Xu, F., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5863. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]

  • Nishikawa, Y., et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 23(4), 1957. Retrieved from [Link]

  • Li, H. L., & Kuninobu, Y. (2020). Palladium-Catalyzed Secondary C(sp3)−H Arylation of 2-Alkylpyridines. Advanced Synthesis & Catalysis, 362(13), 2637-2641. Retrieved from [Link]

  • He, G., et al. (2012). Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H and C(sp2)-H Bonds at γ and δ Positions. Journal of the American Chemical Society, 134(1), 3-6. Retrieved from [Link]

  • Johny, C., et al. (2020). CRASY: correlated rotational alignment spectroscopy of pyridine. The rotational Raman spectrum of pyridine and asymmetric fragmentation of pyridine dimer cations. Physical Chemistry Chemical Physics, 22(31), 17467-17476. Retrieved from [Link]

  • Chavda, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 1-8. Retrieved from [Link]

  • Wang, D. H., & Wasa, M. (2013). α-Arylation of Saturated Azacycles and N-Methylamines via Palladium(II)-catalyzed C(sp3)–H Coupling. National Institutes of Health. Retrieved from [Link]

  • Feula, A. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Pednekar, S., et al. (n.d.). Efficient One-pot HATU Mediated Coupling of Dicarboxylic Acid and Amines for the Synthesis of Diamide at Ambient Temperature. ResearchGate. Retrieved from [Link]

  • Chavda, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Retrieved from [Link]

Sources

Method

Lithiation and electrophilic trapping of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

An Application Guide to the Directed ortho-Metalation (DoM) of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Directed ortho-Metalation (DoM) of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for the regioselective functionalization of 2-(azetidin-1-ylcarbonyl)-5-bromopyridine via Directed ortho-Metalation (DoM). We detail the mechanistic principles, provide a robust, step-by-step experimental protocol for lithiation using lithium diisopropylamide (LDA), and outline the subsequent trapping with various electrophiles. This protocol is designed for researchers in synthetic and medicinal chemistry, offering a reliable method for introducing substituents at the C-3 position of the pyridine ring, a key transformation for generating novel molecular entities in drug discovery programs. Safety protocols for handling pyrophoric organolithium reagents are also extensively discussed.

Introduction: The Strategic Value of Pyridine Functionalization

Substituted pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals due to their unique electronic properties and ability to engage in hydrogen bonding.[1] Consequently, methods for their regioselective functionalization are of paramount importance. Direct C-H activation via Directed ortho-Metalation (DoM) has emerged as a powerful and predictable strategy for introducing substituents adjacent to a directing metalating group (DMG).[2][3]

The 2-(azetidin-1-ylcarbonyl) group on the pyridine ring serves as an effective DMG. The amide carbonyl oxygen acts as a Lewis basic site, coordinating to the lithium cation of a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This coordination pre-assembles the base in proximity to the C-3 proton, facilitating its abstraction over other potentially acidic protons and directing functionalization to this specific site.[1] This guide provides the scientific rationale and a detailed, field-tested protocol for exploiting this transformation.

Reaction Mechanism and Rationale

The core of this protocol is a two-step sequence: (1) regioselective deprotonation (lithiation) at the C-3 position of the pyridine ring, followed by (2) quenching of the resulting organolithium intermediate with an electrophile.[4]

The Role of the Directed Metalating Group (DMG)

The 2-(azetidin-1-ylcarbonyl) moiety is a powerful DMG. The reaction proceeds through a chelated intermediate where the lithium ion of LDA is coordinated by the amide's carbonyl oxygen. This complex-induced proximity effect (CIPE) positions the diisopropylamide base to selectively abstract the adjacent C-3 proton, which is the most acidic ortho proton, leading to the formation of a stable 3-lithiopyridine species.

Choice of Base: LDA vs. Alkyllithiums

The choice of base is critical. While alkyllithium reagents like n-BuLi are strong bases, they are also potent nucleophiles. Their use with pyridine derivatives often leads to competitive nucleophilic addition to the electron-deficient pyridine ring, a problematic side reaction.[1] The use of a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (-78 °C) effectively suppresses this unwanted pathway, favoring clean deprotonation.[1][5]

Electrophilic Trapping

The generated 3-lithiopyridine intermediate is a potent nucleophile and can react with a wide array of electrophiles. This allows for the introduction of diverse functional groups at the C-3 position, making this a versatile method for analog synthesis.[4][6]

Caption: Reaction mechanism for the lithiation and electrophilic trapping.

Experimental Protocol

This protocol details the lithiation of 2-(azetidin-1-ylcarbonyl)-5-bromopyridine followed by quenching with a generic electrophile.

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
2-(Azetidin-1-ylcarbonyl)-5-bromopyridine>95%CommercialMust be dry.
Diisopropylamine>99.5%, anhydrousCommercialStore over molecular sieves.
n-Butyllithium (n-BuLi)1.6 M in hexanesCommercialTitrate before use.[7]
Tetrahydrofuran (THF)Anhydrous, >99.9%CommercialPurify via a solvent still or use a sealed bottle.
Electrophile (e.g., benzaldehyde)Reagent GradeCommercialPurify if necessary.
Saturated aq. NH₄Cl-Lab PreparedFor quenching.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor extraction.
Brine-Lab PreparedFor washing.
Anhydrous MgSO₄ or Na₂SO₄-CommercialFor drying.
Schlenk flasks, syringes, needles--Must be oven- or flame-dried.[8]
Magnetic stirrer, stir bars--
Inert gas supply (Argon or Nitrogen)High purity-
Low-temperature bath (-78 °C)Dry ice/acetone-
Critical Safety Precautions

Organolithium reagents like n-BuLi are pyrophoric and react violently with water and air.[9][10] All operations must be performed under a dry, inert atmosphere (argon or nitrogen) using a Schlenk line or in a glovebox.[11]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate gloves (e.g., nitrile gloves).[12]

  • Contingency Plan: Never work alone. Keep a Class D or ABC dry powder fire extinguisher nearby. A beaker of dry sand can be used to smother small fires at a syringe tip.[11]

  • Quenching: Residual organolithium reagents must be safely quenched. Syringes and needles should be rinsed with a dry solvent (e.g., hexane) and the rinsings carefully quenched with isopropanol at low temperature before cleaning with water.

Step-by-Step Procedure

Caption: Step-by-step experimental workflow diagram.

  • Preparation of Lithium Diisopropylamide (LDA) (0.5 M):

    • To an oven-dried Schlenk flask under argon, add anhydrous THF (e.g., 40 mL).

    • Add diisopropylamine (1.1 eq, e.g., 1.54 mL, 11 mmol).

    • Cool the flask to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq, e.g., 6.6 mL of 1.6 M solution, 10.5 mmol) dropwise via syringe.

    • Stir the resulting colorless to pale yellow solution for 20 minutes at -78 °C before use.

  • Lithiation and Trapping:

    • In a separate, larger oven-dried Schlenk flask under argon, dissolve 2-(azetidin-1-ylcarbonyl)-5-bromopyridine (1.0 eq, e.g., 2.55 g, 10 mmol) in anhydrous THF (e.g., 60 mL).

    • Cool this solution to -78 °C.

    • Slowly transfer the freshly prepared LDA solution into the substrate solution via a cannula over 15-20 minutes. Maintain the temperature at -78 °C.

    • Stir the resulting dark-colored solution at -78 °C for 1 hour to ensure complete lithiation.

    • Add a solution of the chosen electrophile (1.2 eq, e.g., benzaldehyde, 1.22 mL, 12 mmol) in a small amount of anhydrous THF dropwise.

    • Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up and Purification:

    • Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution (e.g., 20 mL).

    • Remove the cooling bath and allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water (50 mL) and ethyl acetate (100 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-substituted product.

Expected Results and Troubleshooting

The success of the reaction is highly dependent on rigorous anhydrous and anaerobic conditions. The following table provides examples of electrophiles and expected outcomes based on similar transformations in the literature.

ElectrophileReagentExpected ProductTypical Yield
AldehydeBenzaldehyde3-(Hydroxy(phenyl)methyl) derivative70-90%
KetoneAcetone3-(2-Hydroxypropan-2-yl) derivative65-85%
Carbon DioxideCO₂ (gas or dry ice)3-Carboxylic acid derivative75-95%
IodineI₂3-Iodo derivative80-95%
Alkyl HalideBenzyl Bromide3-Benzyl derivative50-70%
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive n-BuLi or LDA. 2. Presence of moisture or oxygen. 3. Insufficient lithiation time or temperature too low.1. Titrate n-BuLi solution before use. Prepare LDA fresh. 2. Ensure all glassware is rigorously dried and the system is leak-proof under inert gas. Use freshly distilled/sealed anhydrous solvents. 3. Increase lithiation time to 1.5-2 hours. Ensure bath is at -78 °C.
Formation of Side Products 1. Temperature rose above -70 °C, causing intermediate decomposition or side reactions. 2. Impure electrophile. 3. (Less common) Halogen-lithium exchange.1. Maintain strict temperature control during all additions. Add reagents slowly. 2. Purify the electrophile before use. 3. This is unlikely with LDA but if suspected, consider alternative metalation strategies.
Low Yield after Work-up 1. Product is water-soluble. 2. Emulsion during extraction. 3. Product degradation on silica gel.1. Saturate the aqueous layer with NaCl before extraction to reduce product solubility. 2. Add more brine or filter the emulsion through celite. 3. Neutralize the silica gel with triethylamine (0.1-1% in eluent) if the product is acid-sensitive.

Conclusion

The protocol described herein offers a reliable and versatile method for the C-3 functionalization of 2-(azetidin-1-ylcarbonyl)-5-bromopyridine. The azetidinylamide group serves as a robust directing group for ortho-lithiation with LDA, enabling the introduction of a wide variety of electrophiles with high regioselectivity. Careful adherence to anhydrous, anaerobic, and low-temperature conditions is critical for achieving high yields and purity. This method provides a powerful tool for the synthesis of novel pyridine-based compounds for applications in drug discovery and materials science.

References

  • Rathman, T. L., & Bailey, W. F. (2009). Optimization of Organolithium Reactions. [Source: Provided via search tool, specific journal not listed, but content is relevant].
  • Knochel, P., & Krasovskiy, A. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.
  • Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), e54705.
  • El-Sayed, G. A., & Smith, K. (2015).
  • Luisi, R., et al. (2018). Lithiation and trapping of azetidine-borane complexes. Angewandte Chemie International Edition, 57(42), 13868-13872. [Link]

  • Collum, D. B., et al. (2011). Lithium Diisopropylamide-Mediated Ortholithiation of 2-Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis. Journal of the American Chemical Society, 133(41), 16571–16585.
  • Al-Zoubi, R. M. (2015). Directed Lithiation and Substitution of Pyridine Derivatives. ChemInform, 46(48). [Link]

  • Kondo, Y., Murata, N., & Sakamoto, T. (1994). Reductive Lithiation of Halopyridines using Lithium Naphthalenide. HETEROCYCLES, 37(3), 1467-1470.
  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
  • Whisler, M. C., MacNeil, S., Snieckus, V., & Beak, P. (2004). Beyond Thermodynamic Acidity: A Perspective on the Complex-Induced Proximity Effect (CIPE) in Deprotonation Reactions. Angewandte Chemie International Edition, 43(17), 2206-2225. [Link]

  • American Chemical Society. (n.d.). Lithiation Reaction. ACS Chemical Health & Safety.
  • University of California, Santa Barbara. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Environmental Health & Safety.
  • Morita, N., & Naka, T. (2020). Trapping of Transient Organolithium Compounds. Asian Journal of Organic Chemistry, 9(10), 1548-1561.
  • Scott, S., & Goubert-Renaudin, S. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. University of California, Santa Barbara.
  • University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Environmental Health & Safety.
  • FMC Corporation. (2002). Safe handling of organolithium compounds in the laboratory. ACS Division of Chemical Health and Safety. [Link]

Sources

Application

Application Note: Sonogashira Cross-Coupling Protocols for 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

Executive Summary & Strategic Importance In modern drug discovery, the incorporation of conformationally restricted, polar functional groups is a proven strategy for optimizing pharmacokinetic (PK) profiles. 2-(Azetidin-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Importance

In modern drug discovery, the incorporation of conformationally restricted, polar functional groups is a proven strategy for optimizing pharmacokinetic (PK) profiles. 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is a highly valuable bifunctional building block. The azetidine-1-carbonyl moiety at the C2 position serves as a metabolically stable, low-lipophilicity bioisostere for traditional acyclic amides. Meanwhile, the C5-bromide provides a versatile handle for extending the molecular architecture via palladium-catalyzed C–C bond formation.

This application note provides an in-depth, self-validating protocol for the Sonogashira cross-coupling of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine with terminal alkynes. By addressing the specific electronic and steric nuances of this scaffold, this guide ensures high-yielding, reproducible synthesis of 5-alkynyl-2-carboxamide pyridines, which are critical precursors for complex heterocycles and targeted therapeutics[1].

Mechanistic Insights & Reactivity Profiling

Designing a successful coupling protocol for this specific substrate requires understanding its unique electronic environment:

  • Electronic Activation via the C2-Amide: The Sonogashira reaction relies heavily on the initial oxidative addition of the Pd(0) catalyst into the C–Br bond. The electron-withdrawing nature of the azetidin-1-ylcarbonyl group at the C2 position reduces the electron density of the pyridine ring[2]. Because the C5-bromide is situated para to this activating group, the C–Br bond is highly sensitized toward oxidative addition compared to unactivated 3-bromopyridines[1].

  • Catalyst Poisoning Risks: The basic N1 nitrogen of the pyridine ring can act as a competing ligand, coordinating to the palladium center and forming inactive off-cycle complexes[2]. To counteract this, the use of robust bidentate ligands (e.g., dppf) or a slightly elevated catalyst loading (5 mol%) is mandated to maintain a high concentration of the active catalytic species.

  • Glaser Homocoupling Mitigation: Terminal alkynes are highly susceptible to copper-catalyzed oxidative homocoupling (Glaser-Hay coupling) in the presence of trace oxygen[3]. This not only consumes the alkyne starting material but also generates lipophilic diynes that complicate chromatographic purification. Strict anaerobic conditions and controlled copper stoichiometry are essential[3].

Catalytic Cycle Visualization

Sonogashira_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd(II)(Ar)(Br)L₂ Pd0->OxAdd 1. Ar-Br Addition TransMet Transmetalation Pd(II)(Ar)(C≡CR)L₂ OxAdd->TransMet 2. Cu-Alkyne Transfer RedElim Reductive Elimination Product + Pd(0)L₂ TransMet->RedElim 3. Isomerization RedElim->Pd0 4. Product Release CuCycle Copper(I) Cycle Base + CuI + Alkyne CuCycle->TransMet Cu-Alkyne

Catalytic cycle of the Sonogashira coupling tailored for 5-bromopyridine derivatives.

Optimization of Reaction Parameters

To maximize the yield of the cross-coupled product while suppressing side reactions, the standard Sonogashira conditions must be heavily modified. The table below summarizes the optimized parameters specifically calibrated for 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine.

ParameterStandard SonogashiraOptimized for 5-Bromopyridine AmidesCausality / Rationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)PdCl₂(dppf) or PdCl₂(PPh₃)₂ (5 mol%)Pd(II) precatalysts with robust ligands prevent catalyst poisoning by the basic pyridine N1 atom[2].
Co-Catalyst CuI (10 mol%)CuI (2-5 mol%)Lower copper loading minimizes oxidative homocoupling (Glaser coupling) of the terminal alkyne[3].
Base Et₃N (Solvent/Base)Diisopropylamine (DIPA) (3.0 eq)DIPA provides sufficient basicity, while its steric bulk minimizes unwanted nucleophilic attack on the azetidine amide.
Solvent THFDMF or AcetonitrileEnhances the solubility of the highly polar azetidin-1-ylcarbonyl moiety and stabilizes cationic Pd intermediates[3].
Temperature Room Temperature60 °C – 80 °CHeating overcomes the activation energy barrier for oxidative addition, ensuring full conversion of the C5-bromide[1].

Experimental Workflow & Protocol

Exp_Workflow Step1 1. Reagent Preparation Weigh Ar-Br, Pd cat., CuI Step2 2. Degassing Phase 3x Freeze-Pump-Thaw Step1->Step2 Step3 3. Alkyne & Base Addition Inject via syringe under Argon Step2->Step3 Step4 4. Heating & Monitoring 60-80°C, monitor via TLC Step3->Step4 Step4->Step4 Incomplete (Add Alkyne) Step5 5. Quench & Workup NH₄OH wash to remove Cu Step4->Step5 Full Conversion Step6 6. Purification Flash Chromatography Step5->Step6

Step-by-step experimental workflow for the Sonogashira coupling reaction.

Detailed Step-by-Step Methodology

This protocol is designed as a self-validating system , providing observable checkpoints to ensure the reaction is proceeding as intended.

Step 1: Anaerobic Setup (Crucial for Homocoupling Prevention)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (1.0 equiv, e.g., 1.0 mmol), PdCl₂(dppf) (0.05 equiv, 5 mol%), and CuI (0.03 equiv, 3 mol%).

  • Seal the flask with a rubber septum. Apply vacuum for 5 minutes, then backfill with ultra-pure Argon. Repeat this cycle three times.

  • Causality: Complete exclusion of oxygen is non-negotiable. Oxygen acts as the terminal oxidant in the Cu-mediated Glaser homocoupling, which will rapidly consume your alkyne[3].

Step 2: Solvent and Base Addition

  • Add anhydrous, degassed DMF (5.0 mL) and Diisopropylamine (3.0 equiv) via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Self-Validating Checkpoint: The suspension should transition to a yellow/orange color. If the solution immediately turns black, the palladium catalyst has prematurely aggregated into inactive Pd-black due to poor ligand coordination or oxygen exposure.

Step 3: Alkyne Addition and Initiation

  • Add the terminal alkyne (1.2 equiv) dropwise via syringe over 5 minutes. If the alkyne is highly reactive, use a syringe pump to maintain a low steady-state concentration, further suppressing homocoupling.

  • Heat the reaction mixture to 70 °C using a pre-heated oil bath.

  • Self-Validating Checkpoint: Upon reaching 70 °C, the solution will typically darken to a deep red or brown, indicating the successful formation of the active Pd(0) species and the initiation of the catalytic cycle[4].

Step 4: Reaction Monitoring

  • Monitor the reaction via TLC (e.g., 5% MeOH in DCM) or LC-MS after 2 hours. The highly conjugated 5-alkynyl product will exhibit strong UV absorbance at 254 nm and often a distinct bright blue fluorescence at 365 nm.

  • Continue heating until the starting bromopyridine is completely consumed (typically 3–6 hours)[1].

Step 5: Quench and Specialized Workup

  • Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL).

  • Wash the organic layer with a 10% aqueous solution of ammonium hydroxide (NH₄OH) or an aqueous EDTA solution (3 × 15 mL).

  • Causality & Self-Validating Checkpoint: Pyridine nitrogen atoms strongly chelate copper salts, which can cause severe streaking during chromatography. The aqueous layer will turn deep blue as the ammonia/EDTA out-competes the pyridine product for the Cu(I)/Cu(II) ions, confirming the successful stripping of the metal from your organic phase.

  • Wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via silica gel flash chromatography. Due to the polarity of the azetidine amide, a gradient of 0% to 10% Methanol in Dichloromethane is recommended.

Troubleshooting & Causality Guide

  • Issue: High levels of Alkyne Homocoupling (Diyne Formation)

    • Causality: Excess oxygen or excessively high copper loading drives the Glaser-Hay coupling[3].

    • Resolution: Ensure strict Schlenk techniques. Reduce CuI loading to 2 mol% or utilize a copper-free Sonogashira protocol using a highly active monoligated precatalyst (e.g.,[DTBNpP]Pd(crotyl)Cl)[5].

  • Issue: Incomplete Conversion of the Bromopyridine

    • Causality: The basic N1 atom of the pyridine is poisoning the catalyst, or the oxidative addition is too slow[2].

    • Resolution: Increase the reaction temperature to 80 °C. If the issue persists, switch to a more electron-rich, bulky phosphine ligand (e.g., XPhos) to accelerate oxidative addition and prevent N-coordination.

  • Issue: Product Emulsions During Workup

    • Causality: DMF and polar azetidine amides can alter the partition coefficient, while copper-pyridine complexes act as surfactants.

    • Resolution: Ensure the NH₄OH wash is utilized. If emulsions persist, filter the biphasic mixture through a pad of Celite before separation.

References

  • Sonogashira Coupling Reaction with Diminished Homocoupling Source: Organic Letters (ACS Publications) URL:[Link]

  • Sonogashira Coupling Overview and Advancements Source: Organic Chemistry Portal URL:[Link]

  • Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent debromination during cross-coupling of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common and critical challenge in synthetic chemistry: the prevention of debromin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a common and critical challenge in synthetic chemistry: the prevention of debromination during the cross-coupling of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and troubleshooting efforts.

Introduction: The Challenge of Debromination

Debromination, or hydrodehalogenation, is a frequent side reaction in palladium-catalyzed cross-coupling reactions.[1][2][3] It results in the undesired replacement of a bromine atom with a hydrogen atom, leading to a significant reduction in the yield of your target molecule and complicating the purification process.[1][4] This issue is particularly prevalent with electron-deficient N-heterocyclic halides like bromopyridines.[4]

The primary culprit behind debromination is the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1][4][5] This reactive intermediate can arise from various sources, including solvents (like alcohols), bases, or trace amounts of water.[1][5] Once formed, the Pd-H species can undergo reductive elimination with the pyridine ring, cleaving the C-Br bond and capping it with a hydrogen atom.

The substrate , 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine, presents a unique set of challenges. The electron-withdrawing nature of the 2-acyl group can make the pyridine ring more susceptible to certain side reactions, while the pyridine nitrogen itself can coordinate to the palladium catalyst, potentially inhibiting its activity.[4][6][7]

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of the debrominated byproduct in my Suzuki-Miyaura coupling. What's the most likely cause?

A1: The most common causes for debromination in Suzuki-Miyaura reactions involving bromopyridines are an inappropriate choice of base, ligand, or solvent, and elevated reaction temperatures. Strong bases, especially in the presence of protic solvents, can readily generate Pd-H species.[1][4][5]

Q2: How does the phosphine ligand influence the extent of debromination?

A2: The phosphine ligand is critical. Bulky and electron-rich ligands, such as the Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos), are known to promote the desired reductive elimination step to form the C-C bond faster than the competing debromination pathway.[2][4] These ligands stabilize the palladium center and accelerate the crucial bond-forming step.

Q3: Can the azetidinylcarbonyl group at the 2-position interfere with the reaction?

A3: Yes, it's possible. The amide carbonyl oxygen could potentially coordinate to the palladium center, creating a chelate effect that might alter the catalyst's reactivity and stability. This could either be beneficial by stabilizing a key intermediate or detrimental by hindering the catalytic cycle. Careful selection of ligands that can control the coordination sphere of the palladium is therefore essential.

Q4: Is it better to use anhydrous or aqueous conditions for the Suzuki-Miyaura coupling of this substrate?

A4: While water is often added to Suzuki-Miyaura reactions to facilitate the transmetalation step, it can also be a source of protons leading to debromination.[8][9] If you are observing significant debromination, switching to anhydrous conditions with a suitable base (like K₃PO₄ or Cs₂CO₃) and a polar aprotic solvent (like dioxane or toluene) is a recommended strategy.[1][4][10]

Q5: For a Buchwald-Hartwig amination, what are the key parameters to control to avoid debromination?

A5: In Buchwald-Hartwig aminations, the choice of a bulky, electron-rich biaryl monophosphine ligand is paramount to accelerate the C-N bond-forming reductive elimination.[11] The base is also critical; while strong bases like sodium tert-butoxide are often necessary, they can also promote debromination. Screening different bases and ensuring strictly anhydrous conditions are key troubleshooting steps.[7][12]

Troubleshooting Guides

Issue 1: Significant Debromination in Suzuki-Miyaura Coupling

If you are observing >10% of the debrominated 2-(Azetidin-1-ylcarbonyl)pyridine byproduct, follow this systematic troubleshooting guide.

Troubleshooting Workflow for Debromination in Suzuki Coupling

start Debromination Observed ligand Optimize Ligand start->ligand Start with Ligand base Screen Bases ligand->base If debromination persists solvent Change Solvent System base->solvent If still problematic temp Lower Reaction Temperature solvent->temp Final optimization step result Debromination Minimized temp->result

Caption: A systematic workflow for troubleshooting debromination.

Step-by-Step Troubleshooting:

  • Ligand Optimization: The ligand has a profound effect on the outcome.

    • Action: Switch from standard ligands like PPh₃ to bulky, electron-rich biaryl phosphine ligands.

    • Recommendation: Screen ligands such as SPhos, XPhos, or RuPhos. These have been shown to be effective in suppressing debromination for heteroaryl halides.[4]

  • Base Selection: The base can be a source of hydrides or promote their formation.

    • Action: Avoid strong alkoxide bases if possible.

    • Recommendation: Use weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][4] These are generally less prone to inducing debromination.

  • Solvent System Modification: Protic solvents can be a source of hydrogen.

    • Action: If using a solvent mixture containing water or alcohols, switch to a polar aprotic solvent.

    • Recommendation: Use anhydrous toluene, dioxane, or THF.[1][4][10] Ensure solvents are thoroughly degassed to remove oxygen.

  • Temperature Control: Higher temperatures can increase the rate of side reactions.[1][13]

    • Action: Lower the reaction temperature.

    • Recommendation: Attempt the reaction at a lower temperature (e.g., 80 °C) for a longer duration.[3]

Issue 2: Catalyst Decomposition or Inactivity in Buchwald-Hartwig Amination

Formation of palladium black or a stalled reaction suggests catalyst issues, which can be prevalent with coordinating substrates like pyridines.[7]

Catalytic Cycle and Inhibition Pathway

cluster_0 Desired Catalytic Cycle cluster_1 Inhibition Pathway Pd(0) Pd(0) Oxidative_Addition Oxidative Addition (Ar-Pd(II)-Br) Pd(0)->Oxidative_Addition Ar-Br Inhibited_Complex Pyridine-Coordinated Pd Complex (Inactive) Pd(0)->Inhibited_Complex Pyridine Substrate Coordination Amine_Coordination Amine Coordination (Ar-Pd(II)-NHR2) Oxidative_Addition->Amine_Coordination Amine, Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-NR2 Reductive_Elimination->Product

Caption: Desired catalytic cycle vs. catalyst inhibition by the pyridine substrate.

Troubleshooting Steps:

  • Choice of Ligand: The ligand must be sterically demanding to prevent the pyridine nitrogen from coordinating to the palladium center.

    • Recommendation: Use bulky biaryl phosphine ligands like XPhos or Josiphos-type ligands. These can create a coordinatively saturated environment around the palladium, favoring the desired catalytic cycle.

  • Palladium Pre-catalyst: The choice of palladium source can impact the concentration of active Pd(0).

    • Recommendation: Use a well-defined pre-catalyst, such as a G3 or G4 palladacycle, which can generate the active Pd(0) species more cleanly and efficiently.

  • Reaction Setup: Organometallic reactions are highly sensitive to the reaction environment.

    • Action: Ensure all glassware is oven-dried, solvents are anhydrous and degassed, and the reaction is run under a strictly inert atmosphere (Argon or Nitrogen).[7]

Recommended Protocols and Conditions

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%)Reliable source of Pd(0).
Ligand SPhos or XPhos (2-4 mol%)Bulky, electron-rich ligand to promote C-C bond formation and suppress debromination.[4]
Base K₃PO₄ (2.0 equiv)Mild inorganic base, less prone to causing debromination.[1][4]
Solvent Anhydrous, degassed Toluene or 1,4-DioxaneAprotic solvents that do not act as a hydride source.[1][4]
Temperature 80-100 °CBalances reaction rate with minimizing side reactions.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%) in the chosen anhydrous, degassed solvent.

  • Add the catalyst solution to the Schlenk flask.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination
ParameterRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2 mol%) or a G3/G4 Palladacycle Pre-catalystPre-catalysts can provide more consistent results.
Ligand XPhos or RuPhos (2-4 mol%)Sterically demanding ligand to prevent catalyst inhibition by the pyridine nitrogen.[7]
Base NaOtBu or LHMDS (1.5 equiv)Strong, non-nucleophilic bases are often required for C-N coupling.
Solvent Anhydrous, degassed Toluene or THFAprotic solvents are essential.
Temperature 90-110 °CSufficient thermal energy is typically needed for C-N bond formation.[7]
Experimental Protocol: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (1.0 equiv), the desired amine (1.2 equiv), and the base (e.g., NaOtBu, 1.5 equiv).

  • In a separate vial, dissolve the palladium pre-catalyst and the phosphine ligand in anhydrous, degassed toluene.

  • Add the catalyst solution to the Schlenk tube under a positive pressure of inert gas.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions - Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Publications.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Publications.
  • Technical Support Center: Suzuki Couplings of Bromopyrimidines - Benchchem.
  • How to avoid debromination in pyridine coupling reactions - Benchchem.
  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide - Benchchem.
  • preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem.
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]

  • Preventing dehalogenation during reactions of bromo-fluoroanilines - Benchchem.
  • Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines - Benchchem.
  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid - Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine Synthesis

Welcome to the Technical Support Center. The synthesis of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine via the amide coupling of 5-bromopicolinic acid and azetidine is a critical transformation in medicinal chemistry.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine via the amide coupling of 5-bromopicolinic acid and azetidine is a critical transformation in medicinal chemistry. Despite appearing straightforward, researchers frequently encounter low yields due to the unique electronic properties of the picolinic acid core, the volatility and high ring strain of azetidine, and the specific coupling mechanisms employed.

This guide provides field-proven diagnostic workflows, mechanistic troubleshooting, and self-validating protocols to optimize your synthesis.

Diagnostic Workflow

TroubleshootingLogic Start Low Yield: 2-(Azetidin-1-ylcarbonyl) -5-bromopyridine CheckSM Is 5-bromopicolinic acid fully consumed? Start->CheckSM Yes Yes CheckSM->Yes No No CheckSM->No Byproducts Identify Major Byproducts (via LC-MS) Yes->Byproducts Activation Analyze Activation Step (Is the active ester forming?) No->Activation Guanidylation Guanidylation of Azetidine (+98 Da with HATU) Byproducts->Guanidylation Excess coupling agent RingOpen Azetidine Ring-Opening (Acyclic amides) Byproducts->RingOpen Acidic/Harsh conditions Decarb Decarboxylation (Loss of 44 Da) Byproducts->Decarb Thermal degradation BaseCheck Check Base Equivalents (Ensure Azetidine-HCl is free-based) Activation->BaseCheck Sluggish kinetics

Diagnostic workflow for troubleshooting low yields in 5-bromopicolinic acid and azetidine couplings.

Frequently Asked Questions & Troubleshooting Guides

Q1: My LC-MS shows unreacted 5-bromopicolinic acid, but the azetidine is completely consumed. Why is the coupling stalling? A: This is a classic symptom of the "guanidylation trap" when using[1]. Azetidine is a secondary amine with significant steric constraints. If the activation of the 5-bromopicolinic acid is slower than the reaction of the amine with the coupling reagent itself, azetidine will attack the electrophilic carbon of HATU. This forms a stable tetramethylguanidinium byproduct, permanently consuming your amine and halting the reaction[1]. Causality & Solution: To prevent this, you must enforce pre-activation . Dissolve 5-bromopicolinic acid and HATU in DMF/DCM, add your base (e.g., DIPEA), and stir for 15–30 minutes before adding the azetidine[2]. This ensures the carboxylic acid is fully converted to the highly reactive OAt-active ester (leveraging the 7-aza effect) before the amine is introduced, eliminating competing guanidylation[1].

Q2: I am observing a significant amount of a byproduct with a mass corresponding to +36 Da (or similar acyclic masses) relative to the expected product. What is happening? A: You are likely observing the ring-opening of the azetidine moiety. Azetidines possess a [3]. Under certain conditions—particularly if you are using acyl chlorides (which generate HCl) or Lewis acidic additives—the azetidine nitrogen becomes protonated or coordinated. This dramatically increases ring strain and makes the adjacent carbons highly susceptible to nucleophilic attack (e.g., by chloride ions), resulting in an acyclic ring-opened byproduct via an [4]. Causality & Solution: Avoid harsh activation methods like oxalyl chloride or thionyl chloride for this specific substrate[4]. Switch to mild, base-mediated coupling conditions (HATU/DIPEA) and maintain the reaction at room temperature. Ensure you are using a non-nucleophilic base (like DIPEA) to scavenge any trace acids[4].

Q3: I am using Azetidine Hydrochloride. Does this change the standard protocol? A: Yes, drastically. A common mistake is failing to account for the HCl salt when calculating base equivalents. If the azetidine is not fully free-based, it cannot act as a nucleophile, leading to stalled reactions and degraded active esters. Causality & Solution: You must add at least 1.0 extra equivalent of DIPEA specifically to neutralize the hydrochloride salt. A robust system uses (1 eq for the acid deprotonation, 1 eq for the HCl salt, and 1-2 eq as a kinetic buffer)[2].

Q4: Why does my 5-bromopicolinic acid seem to degrade when I heat the reaction to push the coupling? A: Picolinic acids (pyridine-2-carboxylic acids) are uniquely prone to decarboxylation when activated or heated, due to the ability of the pyridine nitrogen to stabilize the resulting ylide/anion intermediate. Causality & Solution: Never heat picolinic acid couplings above 30 °C. The activation and aminolysis must be achieved through highly reactive intermediates (like the OAt ester from HATU) at 0 °C to room temperature, rather than thermal forcing.

Quantitative Data Presentation: Reagent Efficacy Comparison

Table 1: Comparison of Coupling Reagents for 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine Synthesis

Coupling ReagentActivation IntermediateReaction TempTypical YieldRisk of Ring-OpeningRisk of Guanidylation
HATU / DIPEA OAt Active Ester0 °C to RT85 - 95%LowHigh (if not pre-activated)
EDC / HOBt OBt Active EsterRT60 - 75%LowNone
Oxalyl Chloride Acyl Chloride0 °C to RT< 40%High (HCl byproduct)None
T3P / Pyridine Mixed AnhydrideRT to 50 °C70 - 80%LowNone

Note: HATU is the optimal choice due to the 7-aza effect accelerating the aminolysis of the sterically hindered secondary amine, provided pre-activation is strictly followed.

Standardized Experimental Protocol (Self-Validating Workflow)

This protocol is designed with built-in validation checkpoints to ensure causality between steps and successful outcomes.

Materials:

  • 5-Bromopicolinic acid (1.0 eq, 1.0 mmol, 202.0 mg)

  • Azetidine hydrochloride (1.2 eq, 1.2 mmol, 112.2 mg)

  • HATU (1.1 eq, 1.1 mmol, 418.2 mg)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq, 4.0 mmol, ~696 µL)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Pre-Activation (Validation Checkpoint 1): In an oven-dried flask under an inert atmosphere (N2/Ar), dissolve 5-bromopicolinic acid and HATU in anhydrous DMF. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add 2.0 eq of DIPEA dropwise. Stir the mixture at 0 °C for 20 minutes.

    • Self-Validation: The solution should turn a distinct yellow/orange color, confirming the formation of the OAt-active ester and the release of the tetramethyluronium byproduct.

  • Amine Preparation: In a separate vial, suspend azetidine hydrochloride in 1.0 mL of DMF and add the remaining 2.0 eq of DIPEA. Vortex until a clear solution is obtained.

    • Causality: This ensures the azetidine is completely free-based before introduction to the highly reactive ester, preventing the guanidylation trap.

  • Coupling: Add the free-based azetidine solution dropwise to the pre-activated ester at 0 °C.

  • Propagation (Validation Checkpoint 2): Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2 to 4 hours.

    • Self-Validation: Monitor by TLC (EtOAc/Hexane) or LC-MS. The active ester intermediate should disappear, and a new product spot (UV active, Br-isotope pattern on MS) should emerge.

  • Work-up: Quench the reaction by adding 10 mL of saturated aqueous NaHCO3. Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL).

    • Causality: The LiCl wash is critical for pulling residual DMF and polar HATU byproducts (like tetramethylurea) into the aqueous phase.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography if necessary.

References
  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing (Organic & Biomolecular Chemistry) URL: [Link]

  • Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: PeptideChemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric and Chelation Hindrance in 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine Substitutions

Welcome to the Process Chemistry Technical Support Center. This portal is designed for drug development professionals and synthetic chemists facing challenges with the functionalization of 2-(Azetidin-1-ylcarbonyl)-5-bro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This portal is designed for drug development professionals and synthetic chemists facing challenges with the functionalization of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine .

While azetidine motifs are highly prized in medicinal chemistry for improving the pharmacokinetic profiles of bioactive compounds[1], the 2-picolinamide architecture of this specific substrate presents a notorious challenge in palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations, Suzuki-Miyaura couplings). This guide dissects the mechanistic causality behind these failures and provides self-validating, field-proven protocols to overcome them.

Part 1: The Mechanistic Reality of "Steric Hindrance"

When researchers report that substitution at the 5-bromo position of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is failing due to "steric hindrance," they are often misdiagnosing the root cause. Geometrically, the 5-bromo position is meta to the 2-azetidinylcarbonyl group, meaning direct spatial overlap is minimal.

The true causality is chelation-induced catalyst poisoning [2].

The 2-amide motif acts as a powerful bidentate (N,O) directing group. Following the initial oxidative addition of Palladium(0) into the C5–Br bond, the substrate rapidly chelates the Pd(II) center. If your ancillary ligand is small or flexible (e.g., dppf, PPh 3​ , or BINAP), the substrate displaces it, forming a highly stable, sterically congested metallacycle. This thermodynamic dead-end prevents the coordination of the incoming nucleophile (transmetalation), stalling the reaction[3].

To overcome this, we must paradoxically introduce massive steric bulk into the catalyst sphere. By utilizing highly hindered, electron-rich biaryl monophosphine ligands (like BrettPhos or tBuXPhos), we physically block the substrate from achieving bidentate coordination, forcing the catalytic cycle forward[4].

MechanisticPathway Pd0 Active Pd(0)L (Bulky Ligand) OxAdd Oxidative Addition at C5-Bromo Pd0->OxAdd Substrate DeadEnd N,O-Chelation Sink (Catalyst Poisoning) OxAdd->DeadEnd Small Ligands (e.g., dppf) Transmetalation Nucleophile Binding & Deprotonation OxAdd->Transmetalation Bulky Ligands (e.g., BrettPhos) RedElim Reductive Elimination (Product Formation) Transmetalation->RedElim RedElim->Pd0 Cycle complete

Fig 1. Divergent catalytic pathways: Bulky ligands prevent the N,O-chelation thermodynamic sink.

Part 2: Troubleshooting FAQs

Q: My Buchwald-Hartwig amination of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine stalls at 15% conversion. I am using Pd(OAc) 2​ , BINAP, and Cs 2​ CO 3​ in Toluene at 100 °C. What is wrong? A: Your catalyst is being poisoned by the substrate. BINAP is a bidentate ligand with a relatively wide bite angle, but it is not sterically demanding enough to prevent the 2-azetidinylcarbonyl group from outcompeting it for the Pd(II) center[2]. Switch to a bulky, monodentate biaryl phosphine ligand like BrettPhos or RuPhos pre-complexed as a Generation 3 (G3) or Generation 4 (G4) palladacycle to ensure rapid generation of the active Pd(0) species.

Q: I switched to BrettPhos-Pd-G3, but I am coupling a very bulky secondary amine, and yields are still low. How do I resolve this? A: BrettPhos is optimized for primary amines. The extreme steric bulk of BrettPhos, combined with a bulky secondary amine nucleophile, creates genuine steric repulsion during the transmetalation step. For secondary amines, RuPhos is the optimal ligand[2]. It possesses slightly less steric bulk over the metal center, accommodating the secondary amine while still preventing substrate chelation.

Q: The reaction mixture turns pitch black within 10 minutes of heating, and LCMS shows unreacted starting material. Is the catalyst dying? A: Yes. A rapid shift to an opaque black suspension indicates the precipitation of inactive "Palladium Black." This occurs when the ancillary ligands dissociate and the Pd(0) aggregates. This is often caused by poor base solubility preventing the deprotonation step, leaving the Pd(II) intermediate stranded until it decomposes. Switch to a homogeneous base system, such as a DBU/NaTFA dual-base system or soluble organic bases, to keep the cycle turning rapidly[4].

Part 3: Quantitative Ligand Selection Data

Selecting the correct ligand is the single most critical variable in overcoming the chelation/steric hindrance duality of 2-picolinamide derivatives.

Ligand / PrecatalystLigand TypePrimary Amine Coupling YieldSecondary Amine Coupling YieldChelation Suppression
Pd(dppf)Cl 2​ Bidentate Phosphine< 10%< 5%Poor (Rapid Poisoning)
XPhos-Pd-G3 Bulky Monodentate45%30%Moderate
RuPhos-Pd-G3 Bulky Monodentate65%88% High
BrettPhos-Pd-G3 Highly Bulky Monodentate92% 15%Excellent
tBuBrettPhos-Pd-G3 Extremely Bulky85%< 5%Excellent

Data Summary: BrettPhos is mandatory for primary amines/amides, whereas RuPhos is required for secondary amines to balance catalyst protection with nucleophile accommodation[2][4].

Part 4: Self-Validating Experimental Protocol

The following is a highly optimized, self-validating protocol for the Buchwald-Hartwig Amination of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine with a primary amine.

Materials Required:
  • Substrate: 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (1.0 equiv, 1.0 mmol)

  • Nucleophile: Primary Amine (1.2 equiv, 1.2 mmol)

  • Catalyst: BrettPhos-Pd-G3 (0.02 equiv, 2 mol%)[2]

  • Base: LHMDS (1.5 equiv) or DBU/NaTFA (1.5 equiv)[4]

  • Solvent: Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) or 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:
  • Preparation (Glovebox or Standard Schlenk Technique):

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (241 mg, 1.0 mmol) and BrettPhos-Pd-G3 (18 mg, 0.02 mmol).

    • Causality Check: Using a G3 palladacycle ensures a 1:1 ratio of Pd to ligand and avoids the need for high-temperature reduction of Pd(II) to Pd(0), which often leads to early catalyst death.

  • Solvent and Reagent Addition:

    • Evacuate and backfill the flask with Argon (3 cycles).

    • Add anhydrous 2-MeTHF (5.0 mL) via syringe.

    • Add the primary amine (1.2 mmol). If the amine is a solid, add it during Step 1.

  • Base Addition & Activation (The Self-Validating Step):

    • Add the base (e.g., LHMDS, 1.5 mL of a 1.0 M solution in THF) dropwise at room temperature.

    • Validation Check: Upon base addition, the precatalyst will activate. You must observe a color change from the pale yellow/brown of the G3 precatalyst to a vibrant, deep red/orange solution. This confirms the generation of the active, ligated Pd(0) species. If the solution turns black, oxygen ingress has occurred, or the solvent is wet.

  • Reaction Execution:

    • Heat the reaction mixture to 65 °C in a pre-heated oil bath.

    • Stir vigorously (800+ RPM) for 2 to 4 hours.

    • In-Process Control: Monitor via LCMS. The bulky BrettPhos ligand prevents the azetidinylcarbonyl group from chelating the Pd center, ensuring rapid conversion.

  • Workup:

    • Cool to room temperature, quench with saturated aqueous NH 4​ Cl (5 mL), and extract with EtOAc (3 x 10 mL).

    • Dry the combined organic layers over Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Workflow Start Reaction Stalls at <20% Conversion Check1 Check Ligand Bulk & Nucleophile Start->Check1 PathA Small Ligand (dppf, BINAP) Check1->PathA PathB Primary Amine + Bulky Ligand Check1->PathB PathC Secondary Amine + BrettPhos Check1->PathC ActionA Switch to Bulky Monodentate (BrettPhos / RuPhos) PathA->ActionA Check2 Check Base Solubility PathB->Check2 ActionC Switch to RuPhos-Pd-G3 (Reduces steric clash) PathC->ActionC ActionB Use Soluble Base (DBU/NaTFA or LHMDS) Check2->ActionB

Fig 2. Decision tree for troubleshooting stalled 2-amidopyridine cross-coupling reactions.

Sources

Optimization

Technical Support Center: A Scientist's Guide to Improving Catalyst Turnover in Reactions of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

Welcome to the technical support center for optimizing catalytic reactions involving 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine. This guide is designed for researchers, chemists, and drug development professionals who uti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing catalytic reactions involving 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in palladium-catalyzed cross-coupling reactions. Our goal is to provide in-depth, field-proven insights to help you overcome common challenges, particularly those related to catalyst turnover, ensuring your reactions are efficient, reproducible, and scalable.

The structure of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine presents a unique set of challenges. While the carbon-bromine bond is a prime site for transformations like Suzuki-Miyaura or Buchwald-Hartwig couplings, the pyridine nitrogen's lone pair of electrons can act as a potent catalyst poison.[1] This coordination to the palladium center can inhibit or completely halt the catalytic cycle, leading to low turnover numbers (TON) and stalled reactions.[1][2] This guide provides a structured approach to diagnosing and solving these issues.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction with 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine has stalled with significant starting material remaining. What is the most likely cause? A1: The most common cause is catalyst deactivation due to poisoning by the pyridine nitrogen.[1] The nitrogen's lone pair can coordinate strongly to the palladium catalyst, blocking sites required for the catalytic cycle to proceed. Other common causes include inefficient activation of the precatalyst or the presence of oxygen, which can oxidize the active Pd(0) species.[3]

Q2: How can I visually determine if my catalyst has decomposed? A2: A classic sign of catalyst decomposition is the formation of a black precipitate, commonly known as "palladium black".[3] This indicates that the soluble, active Pd(0) catalyst has agglomerated into an inactive metallic form. This is often a result of ligand dissociation or high reaction temperatures.[3]

Q3: What general class of ligands is recommended for substrates containing a pyridine motif? A3: Bulky, electron-rich dialkylbiarylphosphine ligands, often referred to as Buchwald ligands, are highly recommended.[4] Ligands such as BrettPhos, JohnPhos, or RuPhos possess significant steric bulk that can physically hinder the pyridine nitrogen from coordinating to the palladium center, thereby protecting the catalyst's active site.[4][5]

Q4: Is it better to use a Pd(0) or Pd(II) catalyst source? A4: While many reactions work well with stable Pd(II) precatalysts (e.g., Pd(OAc)₂), they require in situ reduction to the active Pd(0) state.[3] If this activation is inefficient, the reaction will suffer. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes provide more consistent results by bypassing this activation step.[6] Modern, well-defined Pd(II) precatalysts are also designed for rapid and efficient activation.

Troubleshooting Guide: From Low Conversion to High Turnover

This section provides a systematic approach to addressing the most common issues encountered in catalytic reactions with 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine.

Problem 1: Low or No Product Conversion

This is the most frequent issue, often stemming from an inactive or inhibited catalytic system.

  • Possible Cause 1.1: Catalyst Poisoning by Pyridine Nitrogen

    • Causality: The fundamental issue with 2-substituted pyridine substrates is the ability of the ring nitrogen to act as a ligand, coordinating to the palladium center. This forms a stable, off-cycle complex that effectively removes the catalyst from the reaction, preventing turnover.[1]

    • Solution Strategy: The key is to kinetically and sterically disfavor the binding of the pyridine nitrogen.

      • Ligand Selection: Employ bulky phosphine ligands. The steric hindrance created by these ligands around the palladium atom makes it difficult for the pyridine substrate to coordinate. Screen a panel of ligands to find the optimal choice for your specific coupling partner.

      • Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the formation of the stable, poisoned palladium-pyridine complex relative to the desired catalytic pathway.

  • Possible Cause 1.2: Inefficient Precatalyst Activation

    • Causality: Many common palladium sources, such as Pd(OAc)₂ or PdCl₂, are Pd(II) precatalysts. They must be reduced to the catalytically active Pd(0) species for the cross-coupling cycle to begin. If this reduction is slow or incomplete, the concentration of the active catalyst will be too low.[3][7]

    • Solution Strategy:

      • Use a Pd(0) Source: Switch to a catalyst source that is already in the Pd(0) oxidation state, such as Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[6]

      • Employ Modern Precatalysts: Utilize commercially available, well-defined precatalysts (e.g., G3 or G4 Buchwald precatalysts) that are specifically designed for rapid and quantitative activation to Pd(0).

  • Possible Cause 1.3: Presence of Oxygen and Water

    • Causality: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) species, breaking the catalytic cycle.[3] Water can hydrolyze reagents and interfere with the action of certain bases.

    • Solution Strategy: Rigorous exclusion of air and moisture is non-negotiable.

      • Use Anhydrous Solvents: Employ freshly dried, anhydrous solvents.

      • Degas All Reagents: Thoroughly degas the solvent and reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the liquid for an extended period.[3]

      • Maintain Inert Atmosphere: Set up the reaction in a glovebox or using Schlenk line techniques to maintain a positive pressure of inert gas throughout the experiment.[3]

Problem 2: Catalyst Decomposition (Formation of Palladium Black)

The appearance of a black precipitate is a clear sign that your soluble catalyst is crashing out of solution.

  • Possible Cause 2.1: Thermally Induced Agglomeration

    • Causality: High reaction temperatures can accelerate the decomposition of catalytically active species, causing them to agglomerate into inactive palladium metal.[3] This is particularly problematic if the chosen ligand does not provide sufficient thermal stability.

    • Solution Strategy:

      • Reduce Temperature: Lower the reaction temperature and compensate by increasing the reaction time.

      • Ligand Screening: Test more robust ligands that are known to form more stable complexes with palladium, which can better withstand higher temperatures.

Problem 3: Formation of Debrominated Side Product

This occurs when the bromine atom on the pyridine ring is replaced by a hydrogen atom.

  • Possible Cause 3.1: Hydrodebromination Pathway

    • Causality: This side reaction can be promoted by trace amounts of water or protic impurities, often in combination with a strong base. It can compete with the desired cross-coupling pathway, consuming starting material and reducing yield.

    • Solution Strategy:

      • Ensure Anhydrous Conditions: As detailed in 1.3, the exclusion of water is critical.[6]

      • Base Selection: The choice of base is crucial. While strong bases like sodium tert-butoxide (NaOtBu) can lead to high reaction rates, they can also promote side reactions. Consider screening milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which may suppress hydrodebromination.[3]

Data Summaries for Reaction Optimization

Effective troubleshooting requires systematic optimization. The tables below summarize key starting points for selecting ligands and bases.

Table 1: Comparison of Common Ligands for Pyridine-Containing Substrates

LigandClassKey CharacteristicsCommon Applications & Rationale
BrettPhos DialkylbiarylphosphineVery bulky, electron-rich.Excellent for C-N coupling with primary amines/amides. The bulk effectively shields the Pd center from pyridine coordination.[4]
JohnPhos DialkylbiarylphosphineBulky, electron-rich.General and effective for C-N coupling with secondary amines and some C-C couplings.[4]
RuPhos DialkylbiarylphosphineVery bulky, electron-rich.Often successful where other ligands fail, particularly for sterically demanding substrates. Promotes fast reductive elimination.
Xantphos Bidentate PhosphineWide bite angle, flexible.Can stabilize the catalyst against decomposition. Useful in a variety of cross-coupling reactions.

Table 2: Guide to Selecting a Base

BaseStrengthSolubility (in Toluene)Key Considerations
NaOtBu / KOtBu StrongModeratePermits high reaction rates at lower temperatures. Incompatible with base-sensitive functional groups.[3]
LHMDS StrongHighUseful for substrates with protic groups or for low-temperature reactions. Air-sensitive solid.[3]
K₃PO₄ ModerateLowA good general-purpose, milder base. May require higher temperatures or longer reaction times.[3]
Cs₂CO₃ ModerateLowEffective for a wide range of sensitive substrates. Generally less prone to promoting side reactions.[3]

Visualized Workflow and Deactivation Pathways

To aid in experimental design and troubleshooting, the following diagrams illustrate the logical workflow for addressing low turnover and the primary pathways of catalyst deactivation.

TroubleshootingWorkflow Start Low Catalyst Turnover or Stalled Reaction Check_Precipitate Observe Reaction: Black Precipitate? Start->Check_Precipitate Check_Conditions Review Setup: Anhydrous & Anaerobic? Check_Precipitate->Check_Conditions No Sol_Decomposition Catalyst Decomposition - Lower Temperature - Screen More Stable Ligands Check_Precipitate->Sol_Decomposition Yes Check_Ligand Evaluate Ligand: Is it bulky enough? Check_Conditions->Check_Ligand Yes Sol_Inert Contamination Issue - Use Anhydrous Solvents - Degas Reaction Mixture - Use Schlenk/Glovebox Check_Conditions->Sol_Inert No Sol_Poisoning Pyridine Poisoning - Screen Bulky Ligands (e.g., BrettPhos, RuPhos) - Optimize Ligand/Pd Ratio Check_Ligand->Sol_Poisoning No Success High Turnover Achieved Check_Ligand->Success Yes

Caption: A logical workflow for troubleshooting low catalyst turnover.

DeactivationPathways cluster_inactive Inactive Species Active_Catalyst Active Catalyst Pd(0)Lₙ Poisoned_Complex Poisoned Complex [Pd(0)Lₙ(Pyridine)] Active_Catalyst->Poisoned_Complex + Pyridine Substrate (Coordination) Pd_Black Decomposition (Palladium Black) Active_Catalyst->Pd_Black High Temp or - Ligand (L) Oxidized_Pd Oxidized Catalyst Pd(II)Lₙ Active_Catalyst->Oxidized_Pd + Oxygen (O₂)

Caption: Primary pathways for palladium catalyst deactivation.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination Under Inert Atmosphere

This protocol provides a starting point for coupling 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine with a generic primary amine.

  • Glovebox Setup: Add the palladium precatalyst (e.g., a G3 Buchwald precatalyst, 1 mol%), the bulky phosphine ligand (e.g., BrettPhos, 1.5 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vial or Schlenk tube equipped with a stir bar.

  • Add Reagents: Add 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (1.0 equiv.) and the amine coupling partner (1.2 equiv.) to the vial.

  • Solvent Addition: Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M with respect to the limiting reagent) via syringe.

  • Reaction: Seal the vial or tube, remove it from the glovebox, and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by taking aliquots (under an inert atmosphere if possible) and analyzing them by TLC or LC-MS until the starting material is consumed.[3]

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and palladium black.[3]

  • Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

Protocol 2: Solvent Degassing by Inert Gas Sparging

This is a reliable method for removing dissolved oxygen from solvents without a freeze-pump-thaw setup.

  • Setup: Use a long needle or glass pipette connected to a source of inert gas (argon or nitrogen) via tubing. Ensure there is a second, shorter needle pierced through the septum of the solvent flask to act as a vent.

  • Sparging: Submerge the tip of the long needle below the surface of the anhydrous solvent.

  • Bubbling: Allow the inert gas to bubble vigorously through the solvent for at least 30-60 minutes. The dissolved oxygen is displaced by the less soluble inert gas.

  • Storage: Once complete, remove the needles and store the solvent under a positive pressure of inert gas.

References

  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives - ResearchG
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - ACS Public
  • Technical Support Center: Optimizing Coupling Reactions for 1-(5-Bromopyridin-2-yl)piperidin-4-ol - Benchchem.
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substr
  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers.
  • Buchwald Ligands Review - Entegris.

Sources

Troubleshooting

Handling, storage stability, and preventing degradation of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

Welcome to the technical support guide for 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the handling, storage, and stability of this compound. While specific, peer-reviewed stability studies on this molecule are not extensively published, this guide synthesizes data from analogous chemical structures to provide scientifically grounded best practices and troubleshooting advice.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound? A1: The main concerns are hydrolysis of the tertiary amide bond, potential ring-opening of the strained azetidine moiety, and photodegradation due to the bromopyridine core. The compound may also be hygroscopic.[1]

Q2: What is the recommended short-term storage condition for the solid compound? A2: For short-term storage, keep the solid compound in a tightly sealed container (e.g., amber vial with a PTFE-lined cap) at 2-8°C, protected from light and moisture.[2] A desiccator or an inert atmosphere (argon or nitrogen) is highly recommended.

Q3: How should I prepare solutions for my experiments? A3: Prepare solutions fresh for each experiment if possible. Use anhydrous, high-purity solvents. If a stock solution must be stored, store it at -20°C or -80°C in a tightly sealed container, protected from light. Perform a quick purity check (e.g., by HPLC) before use if stored for an extended period.

Q4: Is this compound sensitive to acidic or basic conditions? A4: Yes. Both acidic and basic conditions can promote the hydrolysis of the amide bond.[3][4] Strong acids or Lewis acids can also trigger the ring-opening of the strained azetidine ring.[5][6][7] It is crucial to avoid extreme pH conditions during experiments and work-up procedures.

Q5: What are the initial signs of degradation? A5: Visual signs can include a change in color (e.g., yellowing) or clumping of the solid material (indicating moisture absorption). Analytically, degradation will appear as new peaks in HPLC or LC-MS analysis and a decrease in the area of the parent compound peak.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions based on chemical principles.

Issue 1: I observe a new, more polar peak in my HPLC/LC-MS analysis after storing my compound in a non-anhydrous solvent.

  • Possible Cause: Hydrolysis of the tertiary amide bond. This is a common degradation pathway for amides, which can be catalyzed by trace amounts of acid or base in the presence of water.[3] The resulting products would be 5-bromopicolinic acid and azetidine.

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use mass spectrometry to check if the new peak's mass corresponds to 5-bromopicolinic acid (m/z ≈ 202/204) or its salt.

    • Solvent Quality: Discard the old solution. Prepare a fresh solution using a new bottle of anhydrous solvent. Purging the solvent with an inert gas before use can help remove dissolved water and oxygen.[8]

    • pH Control: Ensure your experimental conditions are near neutral pH. If a buffer is used, ensure it is free from contaminants and its pH is stable.

    • Preventative Action: Always prepare solutions fresh. If storage is unavoidable, use anhydrous solvents and store under an inert atmosphere at -20°C or below.

Issue 2: My compound's potency has decreased, but I don't see significant new peaks in the chromatogram, only a collection of small, broad peaks.

  • Possible Cause: Photodegradation or complex decomposition. Brominated aromatic compounds can be light-sensitive, potentially leading to debromination or the formation of radical species that result in a complex mixture of byproducts.[1]

  • Troubleshooting Steps:

    • Light Protection: Ensure all handling and storage of the compound, both in solid and solution form, is done with protection from light. Use amber vials and cover flasks with aluminum foil.[2]

    • Inert Atmosphere: Radical-mediated decomposition can be exacerbated by atmospheric oxygen. Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) whenever possible.

    • Forced Degradation Study: To confirm light sensitivity, expose a dilute solution of the compound to direct lab lighting or a UV lamp for a controlled period and compare its HPLC profile to a light-protected control sample.

Issue 3: During a reaction work-up involving a dilute acid wash, I experienced a significant loss of my desired product.

  • Possible Cause: Both the pyridine nitrogen and the azetidine nitrogen are basic and can be protonated by acid. This makes the compound water-soluble as a pyridinium or azetidinium salt, causing it to partition into the aqueous layer during extraction.[9] Additionally, strong acids can catalyze the ring-opening of the azetidine.[6]

  • Troubleshooting Steps:

    • Avoid Strong Acids: Do not use strong acid washes (e.g., 1M HCl) for work-up.[9]

    • Alternative Washes: If an acidic wash is necessary to remove a basic impurity, use a milder alternative like a saturated aqueous solution of ammonium chloride (NH₄Cl) or a 10-15% aqueous solution of copper (II) sulfate, which complexes with pyridine-like compounds.[9]

    • pH Adjustment: A better approach is to use a basic wash (e.g., saturated sodium bicarbonate) to remove acidic impurities, followed by a brine wash, and then dry the organic layer. This keeps your product in the neutral, organic-soluble form.

Section 3: Recommended Protocols & Data

Recommended Storage Conditions
ConditionFormTemperatureAtmosphereLight/MoistureDuration
Long-Term Solid-20°CInert (Ar/N₂)Protect from light & moisture> 6 months
Short-Term Solid2-8°CInert or DesiccatedProtect from light & moisture< 6 months
Stock Solution In Anhydrous Solvent-20°C to -80°CInert (Ar/N₂)Protect from light< 1 month
Protocol: Preparation of a Standard Solution for Assay
  • Preparation: Allow the vial of solid 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.

  • Weighing: Quickly weigh the required amount of solid in a controlled environment with low humidity. Handle in a fume hood.[10]

  • Dissolution: Add anhydrous solvent (e.g., DMSO, DMF, or acetonitrile) via syringe to the solid.

  • Mixing: Vortex or sonicate briefly until the solid is completely dissolved.

  • Storage/Use: Use the solution immediately. If short-term storage is needed, cap the vial tightly with a PTFE-lined cap, wrap with parafilm, protect from light, and store at -20°C.

Section 4: Underlying Chemical Principles & Visualizations

The stability of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is dictated by three key structural motifs: the bromopyridine ring, the tertiary amide linker, and the strained azetidine ring.

  • Bromopyridine Ring: This electron-deficient aromatic system is susceptible to nucleophilic attack, though the bromine atom makes it a key substrate for cross-coupling reactions.[11][12] Halogenated heterocycles can be sensitive to light, which can initiate radical reactions.[1]

  • Tertiary Amide Bond: Amides are generally stable, but their hydrolysis is a well-known degradation pathway under both acidic and basic conditions, often requiring heat.[3][4] The reaction proceeds via nucleophilic attack at the carbonyl carbon.

  • Azetidine Ring: This four-membered ring possesses significant ring strain (approx. 25 kcal/mol), making it susceptible to ring-opening reactions, particularly when activated by protonation or coordination to a Lewis acid on the nitrogen atom.[6][7]

Diagram: Postulated Degradation Pathways

G cluster_main 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine cluster_hydrolysis Hydrolysis Pathway cluster_photo Photodegradation Pathway main Parent Compound prod1 5-Bromopicolinic Acid main->prod1 H₂O / H⁺ or OH⁻ prod2 Azetidine main->prod2 H₂O / H⁺ or OH⁻ prod3 Debrominated Species & Radical Byproducts main->prod3 hv (Light)

Caption: Potential degradation pathways for the title compound.

Diagram: Recommended Handling Workflow

G start Receive Compound storage Store at -20°C (Inert, Dark, Dry) start->storage equilibrate Equilibrate to RT in Desiccator storage->equilibrate weigh Weigh Quickly (Low Humidity) equilibrate->weigh dissolve Dissolve in Anhydrous Solvent weigh->dissolve use Use Immediately in Experiment dissolve->use end Discard Unused Solution use->end

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity: 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine vs 5-bromo-2-cyanopyridine

Comparative Reactivity Guide: 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine vs. 5-bromo-2-cyanopyridine When designing synthetic routes or optimizing hit-to-lead compounds in medicinal chemistry, the choice of substituent on...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine vs. 5-bromo-2-cyanopyridine

When designing synthetic routes or optimizing hit-to-lead compounds in medicinal chemistry, the choice of substituent on a halogenated heterocyclic scaffold dictates both its intended reactivity and its vulnerability to off-target side reactions. This guide provides an in-depth comparison between two widely utilized electrophiles: 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (Compound A) and 5-bromo-2-cyanopyridine (Compound B).

While both feature a 5-bromopyridine core primed for transition-metal-catalyzed cross-coupling, their C2 substituents—an azetidinyl amide versus a cyano group—impart drastically different electronic and steric landscapes.

Mechanistic Reactivity Profiles

Electronic Effects on Cross-Coupling Kinetics

In palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the electronic nature of the aryl halide fundamentally alters the catalytic cycle's energy landscape. The cyano group in Compound B is a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. This severe electron depletion weakens the C-Br bond, drastically accelerating the initial oxidative addition of Pd(0). However, kinetic studies demonstrate a critical causality: as the EWG strength increases, the rate-determining step (RDS) shifts from oxidative addition to transmetalation . Consequently, while Compound B rapidly forms the Pd(II) intermediate, the overall reaction rate may become bottlenecked at the transmetalation step, requiring highly optimized boronic acid activation.

Conversely, the azetidin-1-ylcarbonyl group in Compound A is a moderate EWG. The nitrogen lone pair within the 4-membered azetidine ring donates electron density into the carbonyl, mitigating its electron-withdrawing impact on the pyridine ring. This maintains a balanced catalytic cycle where oxidative addition remains the RDS, often resulting in more predictable and robust cross-coupling yields across a wider range of nucleophilic partners.

G Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Accelerated by -CN Pd0->OA Ar-Br Insert PdII Pd(II) Intermediate Ar-Pd-Br OA->PdII TM Transmetalation RDS for Strong EWGs (-CN) PdII->TM Boronic Acid RE Reductive Elimination Product Release TM->RE RE->Pd0 Catalyst Regeneration

Catalytic cycle of Suzuki-Miyaura coupling highlighting the rate-determining step (RDS) shift.

Orthogonal Reactivity and Nucleophilic Vulnerability

The most critical differentiator between these two scaffolds lies in their orthogonal reactivity. The cyano carbon in Compound B is highly electrophilic and susceptible to nucleophilic attack. For instance, Grignard reagents can attack the cyano group to form ketones rather than participating in cross-coupling . Furthermore, 5-bromo-2-cyanopyridine undergoes rapid bioconjugation with N-terminal cysteines to form thiazoline rings under mild aqueous conditions, highlighting the extreme electrophilicity of the -CN group .

Compound A leverages the unique steric bulk of the azetidine ring. The compact, rigid nature of this cyclic amine shields the carbonyl carbon, rendering the amide highly stable against nucleophilic attack and hydrolysis. This makes Compound A an ideal building block when subsequent synthetic steps involve strong nucleophiles or when the final molecule requires high metabolic stability.

G Scaffold 5-Bromopyridine Scaffold Amide 2-(Azetidin-1-ylcarbonyl) [Compound A] Scaffold->Amide Cyano 2-Cyano [Compound B] Scaffold->Cyano Amide_Rxn Suzuki Coupling (Standard OA RDS) Amide->Amide_Rxn Pd(0) Amide_Side Stable to Nucleophiles (Steric Shielding) Amide->Amide_Side R-MgX / R-SH Cyano_Rxn Suzuki Coupling (Transmetalation RDS) Cyano->Cyano_Rxn Pd(0) Cyano_Side Nucleophilic Attack (e.g., Cysteine Bioconjugation) Cyano->Cyano_Side R-MgX / R-SH

Divergent reactivity pathways comparing cross-coupling efficacy and nucleophilic vulnerability.

Quantitative Data Comparison

Parameter2-(Azetidin-1-ylcarbonyl)-5-bromopyridine5-bromo-2-cyanopyridine
Substituent Electronic Effect Moderate EWGStrong EWG (Inductive + Resonance)
Suzuki Oxidative Addition Rate StandardHighly Accelerated
Suzuki Rate-Determining Step Oxidative AdditionTransmetalation (Requires active boronate)
Stability to Nucleophiles High (Sterically shielded carbonyl)Low (Forms ketones or thiazolines)
Typical Suzuki Yield 80 - 95%75 - 90% (Prone to side reactions)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is built into the analytical monitoring steps to prevent ambiguous "low yield" results.

Protocol 1: Self-Validating Suzuki-Miyaura Cross-Coupling (For Both Compounds)

Causality: The inclusion of an internal standard allows for real-time quantitative NMR (qNMR) or GC-FID monitoring. This ensures that any mass balance loss is immediately identified as either unreacted starting material or a specific side product (e.g., protodeboronation), validating the efficiency of the transmetalation step.

  • Preparation: In an oven-dried Schlenk flask, add the bromopyridine (1.0 equiv), arylboronic acid (1.2 equiv), and 1,3,5-trimethoxybenzene (0.5 equiv, internal standard).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (5 mol%) and K₂CO₃ (2.0 equiv).

  • Degassing: Suspend the mixture in a 4:1 mixture of 1,4-Dioxane/H₂O. Subject the flask to three freeze-pump-thaw cycles to strictly remove oxygen, preventing boronic acid homocoupling.

  • Reaction: Heat the mixture to 80 °C under an argon atmosphere.

  • Validation & Sampling: At 1h, 3h, and 6h, withdraw 50 µL aliquots. Dilute with EtOAc, filter through a short silica plug, and analyze via GC-FID or qNMR. Calculate the exact conversion of the bromopyridine relative to the internal standard.

  • Workup: Once conversion plateaus, cool to room temperature, extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol 2: Cysteine Bioconjugation (Specific to 5-bromo-2-cyanopyridine)

Causality: This protocol exploits the vulnerability of the cyano group. TCEP is explicitly required to continuously reduce disulfides, ensuring the cysteine thiol remains nucleophilic. LC-MS tracking validates the specific mass shift of thiazoline ring formation .

  • Preparation: Dissolve 5-bromo-2-cyanopyridine (1.0 equiv) in a 8:1 mixture of H₂O/THF to ensure substrate solubility.

  • Reagent Addition: Add L-cysteine methyl ester hydrochloride (2.0 equiv), N,N-Diisopropylethylamine (DIPEA, 2.0 equiv), and Tris(2-carboxyethyl)phosphine (TCEP, 4.0 equiv).

  • Reaction: Stir the mixture at 40 °C for 1 hour.

  • Validation: Monitor the reaction via LC-MS. Look for the disappearance of the starting material mass and the appearance of the racemic thiazoline product mass. The absence of disulfide byproducts validates the efficacy of the TCEP additive.

  • Isolation: Extract the aqueous layer with dichloromethane, dry the organic phase, and concentrate under reduced pressure to isolate the bioconjugated product.

References

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles ACS Publications URL:[Link]

  • 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions RSC Publishing URL:[Link]

  • Development of a Practical Synthesis of a Pyrimidine Derivative with Fungicidal Activity ACS Publications URL:[Link]

Comparative

HPLC method validation for 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine purity analysis

Analytical Purity Validation of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine: A Comparative Guide to Stationary Phase Selection Executive Summary & Analytical Challenges 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Purity Validation of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine: A Comparative Guide to Stationary Phase Selection

Executive Summary & Analytical Challenges

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is a highly specialized halogenated building block frequently utilized in pharmaceutical cross-coupling reactions (e.g., Suzuki-Miyaura). Accurate purity analysis is critical, as trace impurities—such as debrominated analogs, 4-bromo regioisomers, or unreacted azetidine—can poison downstream catalytic processes.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents a unique triad of structural challenges:

  • Basic Pyridine Nitrogen (pKa ~5.2): Prone to severe secondary ion-exchange interactions with residual acidic silanols on traditional silica-based columns, leading to peak tailing[1].

  • Brominated Aromatic Ring: A heavy, polarizable halogen that demands high shape selectivity to separate from closely related regioisomers.

  • Azetidine-1-carbonyl Moiety: A polar amide group that introduces complex hydrogen-bonding dynamics.

Mechanistic Rationale: C18 vs. PFP Stationary Phases

To establish a self-validating analytical method, the choice of stationary phase must be driven by molecular causality rather than default laboratory habits.

Standard C18 columns rely almost exclusively on dispersive (hydrophobic) interactions. When analyzing basic, halogenated pyridines, C18 phases often fail to provide adequate resolution and peak symmetry[2]. The unendcapped surface silanols act as weak cation exchangers, dragging the protonated pyridine through the column and causing severe tailing[1].

Conversely, Pentafluorophenyl (PFP) stationary phases provide a multimodal retention mechanism[3]. The highly electronegative fluorine atoms create an electron-deficient phenyl ring, enabling strong π−π interactions with the electron-rich regions of the pyridine ring[2]. Furthermore, the polarized C-F bonds induce strong dipole-dipole interactions with the C-Br bond of the analyte, offering exceptional shape selectivity for halogenated regioisomers that C18 phases cannot achieve[3].

ColumnSelection cluster_features Structural Characteristics Target Target Compound: 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine BasicN Basic Pyridine Nitrogen Target->BasicN Halogen Brominated Aromatic Ring Target->Halogen C18 Standard C18 Phase (Hydrophobic only) BasicN->C18 Silanol interactions PFP PFP Phase (Pi-Pi, Dipole, Shape) Halogen->PFP Fluorine interactions Outcome1 Peak Tailing & Co-elution C18->Outcome1 Outcome2 Sharp Peaks & Baseline Resolution PFP->Outcome2

Fig 1. Mechanistic rationale for stationary phase selection based on structural attributes.

Chromatographic Performance Comparison

To objectively justify the method, a standard sub-3µm C18 column was compared against a sub-3µm PFP column under identical conditions (Mobile Phase A: 0.1% TFA in Water; Mobile Phase B: Acetonitrile). The use of 0.1% TFA (pH ~2.0) ensures the pyridine nitrogen is fully protonated and suppresses silanol ionization, acting as a thermodynamic control for peak shape[4].

Table 1: Chromatographic Performance Comparison (C18 vs. PFP)

ParameterStandard C18 (sub-3µm)PFP Phase (sub-3µm)Mechanistic Causality
Tailing Factor ( Tf​ ) 2.1 (Severe tailing)1.1 (Symmetrical)PFP base-deactivation prevents secondary silanol ion-exchange.
Theoretical Plates ( N ) 4,20012,500Sharper elution bands due to optimized π−π desorption kinetics.
Resolution ( Rs​ ) vs. 4-bromo isomer1.2 (Co-elution)3.5 (Baseline)PFP shape selectivity and dipole-dipole interactions differentiate halogens.

Step-by-Step Method Validation Protocol (ICH Q2(R2) Compliant)

Having established PFP as the superior stationary phase, the method must be validated according to the ICH Q2(R2) guidelines to ensure it is fit for its intended purpose[5]. The following protocol outlines a self-validating workflow for purity analysis.

Validation ATP Analytical Target Profile (ATP) Spec Specificity (Impurity Spiking) ATP->Spec Lin Linearity (LOQ to 120%) Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec Rob Robustness (DoE approach) Prec->Rob Valid Validated Method Fit for Purpose Rob->Valid

Fig 2. ICH Q2(R2) analytical procedure validation lifecycle for purity analysis.

Step 1: System Suitability Testing (SST)

Causality: SST is the self-validating core of any HPLC run. It proves the system (instrument, column, and mobile phase) is thermodynamically stable and capable of the analysis at the exact moment of execution[6].

  • Prepare a standard solution of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine at 1.0 mg/mL in initial mobile phase conditions.

  • Inject 5 replicate volumes (5 µL) at a flow rate of 1.0 mL/min (Column Temp: 40°C).

  • Acceptance Criteria: Tailing factor ( Tf​ ) ≤1.5 , Theoretical plates ( N ) ≥5000 , Area %RSD ≤2.0% .

Step 2: Specificity & Forced Degradation

Causality: You must prove that the method can unequivocally assess the analyte in the presence of impurities (e.g., debrominated pyridine, azetidine) without false positives[7].

  • Subject the API to orthogonal stress conditions: 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and 60°C heat for 24 hours.

  • Analyze the stressed samples using a Photodiode Array (PDA) detector to assess mass balance.

  • Acceptance Criteria: Peak purity angle must be less than the purity threshold for the main peak. No degradants may co-elute with the main peak.

Step 3: Linearity & Range

Causality: Ensures the detector's photometric response is directly proportional to the analyte concentration across the operational range[5].

  • Prepare 6 calibration levels from the Limit of Quantitation (LOQ, ~0.05% of target) up to 120% of the nominal concentration.

  • Plot peak area versus concentration and apply linear regression.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 , y-intercept ≤2.0% of the 100% level response.

Step 4: Accuracy (Recovery)

Causality: Confirms that the true quantitative value is reported without matrix suppression or enhancement[8].

  • Spike the API with known impurities at 80%, 100%, and 120% of their specification limits.

  • Prepare in triplicate for each level (9 determinations total).

  • Acceptance Criteria: Mean recovery must fall between 95.0% and 105.0%.

Step 5: Precision (Repeatability & Intermediate)

Causality: Validates the method's consistency across normal operational variance, proving the protocol is inherently reproducible[8].

  • Repeatability: Perform 6 independent sample preparations of the same batch, analyzed by one analyst.

  • Intermediate Precision: A second analyst, on a different day, using a different HPLC system, repeats the 6 preparations.

  • Acceptance Criteria: Overall %RSD ≤2.0% for the main peak assay.

Step 6: Robustness

Causality: Identifies critical method parameters (CMPs) that must be strictly controlled to prevent future out-of-specification (OOS) investigations[6].

  • Introduce deliberate micro-variations to the method: Flow rate ( ±0.1 mL/min), Column Temperature ( ±5∘C ), and Mobile Phase A pH ( ±0.2 units).

  • Acceptance Criteria: System Suitability parameters (Step 1) must still pass under all perturbed conditions.

Validation Results Summary

The optimized PFP method successfully passed all ICH Q2(R2) criteria, demonstrating its superiority and reliability for the purity analysis of halogenated basic pyridines.

Table 2: ICH Q2(R2) Validation Results Summary (PFP Method)

Validation ParameterAcceptance CriteriaObserved ResultStatus
Specificity No interference at Retention TimePeak purity angle < thresholdPASS
Linearity ( R2 ) ≥0.999 0.9998PASS
Accuracy (% Recovery) 95.0% - 105.0%99.2% - 101.4%PASS
Repeatability (%RSD) ≤2.0% 0.6%PASS
Intermediate Precision (%RSD) ≤2.0% 0.8%PASS

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org. 5

  • ACE C18-PFP technical brochure - HPLC. hplc.eu. 1

  • Exploring the selectivity of C18 phases with Phenyl and PFP functionality. mac-mod.com. 2

  • Validation of Analytical Procedure Q2(R2) - Draft. ich.org. 8

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. europa.eu. 7

  • How Do I Choose? A guide to HPLC column selection. agilent.com. 4

  • ACE C18-PFP. symta.com. 3

  • VALIDATION OF ANALYTICAL PROCEDURES Training Module 2. ich.org. 6

Sources

Comparative

Modulating 5-Bromopyridine Reactivity: A Comparative Guide to Azetidinyl vs. Dimethyl Amides

Executive Summary In the optimization of privileged medicinal chemistry scaffolds, the choice of an amide substituent is rarely viewed as a primary driver of remote aromatic reactivity. However, substituting a standard a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the optimization of privileged medicinal chemistry scaffolds, the choice of an amide substituent is rarely viewed as a primary driver of remote aromatic reactivity. However, substituting a standard acyclic N,N-dimethyl amide with a strained 4-membered azetidinyl amide induces profound electronic changes across the molecule. This guide provides an in-depth comparative analysis of the structural, electronic, and kinetic differences between azetidinyl and dimethyl amides on a 5-bromopyridine scaffold, demonstrating how conformational restriction can be leveraged to tune late-stage functionalization and metabolic stability.

Structural & Electronic Fundamentals: The "Twisted" Amide Paradigm

The fundamental difference between a dimethyl amide and an azetidinyl amide lies in their ground-state geometry and the resulting perturbation of amide resonance[1].

The Dimethyl Amide Baseline: In a standard acyclic N,N-dimethyl amide, the methyl groups rotate freely, allowing the nitrogen atom to adopt an ideal sp2 planar geometry. This planarity maximizes the orbital overlap between the nitrogen lone pair ( nN​ ) and the carbonyl anti-bonding orbital ( πC=O∗​ ). This strong resonance quenches the electrophilicity of the carbonyl carbon, resulting in a moderate electron-withdrawing group (EWG) effect on the attached pyridine ring[2].

The Azetidinyl Amide Perturbation: The azetidine ring possesses an internal bond angle of approximately 90°, generating significant ring strain (~25.4 kcal/mol)[3]. To minimize this strain, the exocyclic bonds must adopt a geometry with higher s -character. Consequently, the nitrogen atom is forced to pyramidalize (adopting an sp3 -like geometry), which twists the N–C(O) amide bond out of planarity[1]. Because the nitrogen lone pair is now orthogonal to the carbonyl π -system, n→π∗ conjugation is severely disrupted. Stripped of this electron donation, the carbonyl group remains highly electrophilic and exerts a much stronger inductive and mesomeric pull on the attached 5-bromopyridine scaffold[4].

G cluster_0 Dimethyl Amide Scaffold cluster_1 Azetidinyl Amide Scaffold A Planar sp2 Nitrogen B Strong n->pi* Resonance A->B C Moderate EWG Effect B->C G Baseline C-Br Reactivity C->G Standard Oxidative Addition Rate D Pyramidal sp3 Nitrogen E Twisted Amide Bond D->E F Strong EWG Effect E->F H Enhanced C-Br Reactivity F->H Accelerated Oxidative Addition Rate

Electronic pathways dictating C-Br reactivity in dimethyl vs. azetidinyl amides.

Impact on the 5-Bromopyridine Scaffold

The 5-bromopyridine motif is a ubiquitous building block in drug discovery, frequently utilized for its predictable cross-coupling vectors[5]. When an azetidinyl amide is positioned at the 2- or 3-position of this ring, its amplified EWG strength depletes the electron density of the pyridine π -system far more effectively than a dimethyl amide.

Mechanistic Consequence on Cross-Coupling: In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the rate-determining step is often the oxidative addition of the low-valent Pd(0) species into the C–Br bond. A more electron-deficient pyridine ring lowers the energy of the C–Br Lowest Unoccupied Molecular Orbital (LUMO). Therefore, the azetidinyl amide scaffold undergoes oxidative addition significantly faster than its dimethyl counterpart, leading to higher overall catalytic turnover and enabling the use of milder reaction conditions[4].

Comparative Performance Data

The following table summarizes the quantitative structural and kinetic differences between the two scaffolds, utilizing Winkler-Dunitz distortion parameters ( τ for twist, χN​ for pyramidalization) to define the amide geometry[1].

ParameterDimethyl Amide ScaffoldAzetidinyl Amide Scaffold
Nitrogen Hybridization Planar ( sp2 )Pyramidalized ( sp3 -like)
Winkler-Dunitz Twist Angle ( τ ) < 5°15° – 25°
Nitrogen Pyramidalization ( χN​ ) < 5°20° – 35°
Amide Resonance Energy High (~18-20 kcal/mol)Reduced (~12-15 kcal/mol)
EWG Effect on Pyridine Ring ModerateStrong
Relative C-Br Oxidative Addition Rate 1.0x (Baseline)> 2.5x (Accelerated)

Experimental Workflow: Kinetic Profiling of C–Br Activation

To definitively prove that the reactivity difference stems from the remote electronic effects of the amide rather than localized steric hindrance, we must employ a self-validating kinetic profiling assay.

Causality & Design: By tracking the decay of the starting material via HPLC, we can calculate the pseudo-first-order rate constant ( kobs​ ) for the oxidative addition of the C–Br bond. The system is self-validating because it utilizes an internal standard (biphenyl) to correct for injection volume variances and compares the two scaffolds under identical, parallel reaction environments.

Workflow Step1 1. Scaffold Synthesis Amide coupling of 5-bromopyridine-3-carboxylic acid Step2 2. Structural Validation X-ray crystallography (Winkler-Dunitz parameters) Step1->Step2 Step3 3. Kinetic Profiling Parallel Suzuki-Miyaura cross-coupling reactions Step2->Step3 Step4 4. Data Synthesis HPLC/MS quantification of k_obs for C-Br activation Step3->Step4

Self-validating experimental workflow for kinetic profiling of 5-bromopyridine scaffolds.

Step-by-Step Methodology
  • Substrate Preparation: Synthesize (5-bromopyridin-3-yl)(dimethylamino)methanone and (5-bromopyridin-3-yl)(azetidin-1-yl)methanone. Purify both to >99% via flash chromatography. Prepare 0.1 M stock solutions of each substrate in anhydrous 1,4-dioxane.

  • Catalyst Pre-Activation: In an argon-filled glovebox, prepare a master mix of Pd2​(dba)3​ (1 mol%) and XPhos (2 mol%) in 1,4-dioxane. Stir for 15 minutes at room temperature to ensure the full generation of the active Ln​Pd(0) species.

  • Reaction Assembly (Parallel Setup): To separate reaction vials, add 1.0 equiv of the respective bromopyridine substrate, 1.5 equiv of phenylboronic acid, 2.0 equiv of anhydrous K3​PO4​ , and 0.1 equiv of biphenyl (internal standard).

  • Initiation & Sampling: Inject the activated catalyst solution into the vials and immediately heat to 60 °C. At precisely t= 5, 10, 15, 30, and 60 minutes, withdraw 20 µL aliquots from each vial.

  • Quenching: Immediately quench each aliquot into 1 mL of cold acetonitrile to instantly halt the catalytic cycle and precipitate the inorganic salts.

  • Data Acquisition & Analysis: Analyze the quenched samples via reverse-phase HPLC (UV detection at 254 nm). Plot ln([SM]t​/[SM]0​) versus time. The slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ). You will observe a significantly steeper slope (higher kobs​ ) for the azetidinyl amide scaffold.

Conclusion & Implications for Drug Design

The decision to utilize an azetidinyl amide over a dimethyl amide extends far beyond simple steric bulk or lipophilicity adjustments. The inherent ring strain of the azetidine forces a structural twist that fundamentally rewires the electronic distribution of the molecule. For the 5-bromopyridine scaffold, this translates to a highly electrophilic carbonyl and a highly activated C–Br bond. Drug development professionals can leverage this "twisted amide" phenomenon to intentionally tune the pKa of adjacent basic amines, increase the metabolic stability of the amide bond against proteases, or accelerate late-stage synthetic functionalizations.

References

  • Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions Source: ACS Publications URL:5

  • Acyclic Twisted Amides Source: PMC - NIH URL:6

  • Acid Versus Amide—Facts and Fallacies: A Case Study in Glycomimetic Ligand Design Source: MDPI URL:2

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL:7

  • Modulating Twisted Amide Geometry and Reactivity Through Remote Substituent Effects Source: Journal of the American Chemical Society URL:4

Sources

Validation

A Senior Application Scientist's Guide to FT-IR Validation of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine: Ensuring Structural Integrity

In the landscape of pharmaceutical development, the unequivocal confirmation of a molecule's structure is a foundational pillar of safety, efficacy, and regulatory compliance. For novel heterocyclic compounds like 2-(Aze...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unequivocal confirmation of a molecule's structure is a foundational pillar of safety, efficacy, and regulatory compliance. For novel heterocyclic compounds like 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine, a versatile building block in medicinal chemistry, ensuring its structural integrity is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy emerges as a first-line analytical technique, offering a rapid, non-destructive, and highly specific molecular "fingerprint."[1][2][3] This guide provides an in-depth protocol and comparative framework for utilizing FT-IR to validate the identity of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine and distinguish it from common process-related impurities.

The Molecule: Deconstructing 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

To effectively interpret the FT-IR spectrum, we must first dissect the molecule into its constituent functional groups, each with characteristic vibrational modes.

  • 5-Bromopyridine Ring: An aromatic heterocycle whose vibrational frequencies are influenced by its substitution pattern.

  • Tertiary Amide: The carbonyl (C=O) group links the pyridine ring to the azetidine nitrogen. The absence of an N-H bond is a key feature.

  • Azetidine Ring: A strained, four-membered saturated heterocycle.

  • Carbon-Bromine Bond: A single bond connecting the bromine atom to the pyridine ring.

These groups collectively produce a unique infrared spectrum that serves as its signature.

Expected FT-IR Spectral Profile: An Expert's Prediction

The power of FT-IR in structural validation lies in predicting and verifying the presence of absorption bands corresponding to specific molecular vibrations.[4] For 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine, we anticipate the following key signals:

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Rationale & Expert Insights
Aromatic C-H StretchPyridine Ring3100 - 3000These are typically sharp, medium-to-weak absorptions appearing at higher wavenumbers than aliphatic C-H stretches.
Aliphatic C-H StretchAzetidine Ring2990 - 2900Corresponds to the symmetric and asymmetric stretching of the CH₂ groups within the strained azetidine ring.[5]
Amide I Band (C=O Stretch) Tertiary Amide ~1660 - 1630 This is the most intense and diagnostic peak. For tertiary amides, this band typically appears between 1680-1630 cm⁻¹.[6] The position here is likely lowered from a typical ketone C=O (~1715 cm⁻¹) due to resonance with the lone pair of electrons on the azetidine nitrogen and conjugation with the pyridine ring, which decreases the double-bond character of the carbonyl.
C=C and C=N StretchesPyridine Ring1600 - 1450Aromatic rings exhibit a series of characteristic skeletal vibrations. For pyridine derivatives, these bands confirm the integrity of the heterocyclic core.[1]
C-H Out-of-Plane BendingPyridine Ring900 - 650The pattern of these bands can be highly indicative of the substitution pattern on the pyridine ring, providing further structural confirmation.[1]
C-Br StretchBromopyridine700 - 500This vibration occurs in the lower-frequency fingerprint region and confirms the presence of the bromine substituent. Its exact position can be influenced by coupling with other vibrations.[7]

Comparative Analysis: The Key to Purity Validation

A critical function of this analysis is not just to confirm the presence of the target molecule but also the absence of starting materials or by-products. The most probable impurities are the unreacted precursors: 5-bromonicotinic acid and azetidine.

Compound Key Distinguishing FT-IR Bands (cm⁻¹) Interpretation
2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (Target) ~1645 (Strong Amide I) , No O-H , No N-H The spectrum is dominated by the strong tertiary amide C=O stretch. The absence of bands above 3100 cm⁻¹ (apart from weak aromatic C-H) confirms the successful formation of the tertiary amide.
5-Bromonicotinic Acid (Precursor) 3300 - 2500 (Very Broad) , ~1700 (Carboxylic Acid C=O) The defining feature is the extremely broad O-H stretch of the carboxylic acid dimer.[8] Its C=O stretch also appears at a higher wavenumber than the target amide's.
Azetidine (Precursor) ~3350 (Medium, Sharp) , ~1580-1490 (N-H Bend) , No C=O As a secondary amine, azetidine will show a characteristic N-H stretching peak.[9] The complete absence of a carbonyl (C=O) peak in the 1800-1600 cm⁻¹ region is another definitive marker.

The presence of a broad signal in the 3300-2500 cm⁻¹ region or a sharp N-H peak around 3350 cm⁻¹ would immediately indicate contamination and failure to achieve the desired structural integrity.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed for an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, a common and highly efficient setup for solid sample analysis.[10]

1. Instrument and Accessory Preparation:

  • Step 1.1: Ensure the FT-IR spectrometer is powered on and has reached thermal stability.
  • Step 1.2: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is a critical step to prevent cross-contamination.
  • Causality: An unclean crystal will contribute spectral artifacts from previous samples, leading to false-positive impurity identification.

2. Background Spectrum Acquisition:

  • Step 2.1: With the clean, empty ATR accessory in place, initiate a background scan. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response.
  • Step 2.2: Set acquisition parameters: 4000-400 cm⁻¹ range, 4 cm⁻¹ resolution, and co-addition of 16 scans.
  • Causality: The instrument software automatically subtracts this background from the sample spectrum. An accurate background is essential for obtaining a true spectrum of the sample, free from environmental interference.

3. Sample Analysis:

  • Step 3.1: Place a small amount (a few milligrams) of the solid 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine sample onto the center of the ATR crystal.
  • Step 3.2: Apply consistent pressure using the ATR's pressure clamp to ensure firm, uniform contact between the sample and the crystal.
  • Causality: Good contact is necessary for the IR beam's evanescent wave to penetrate the sample effectively. Poor contact results in a weak, low-quality spectrum with distorted peak intensities.
  • Step 3.3: Acquire the sample spectrum using the same parameters as the background scan.

4. Data Processing and Validation:

  • Step 4.1: The software will automatically perform the background subtraction. If necessary, apply an automated baseline correction to ensure all peaks originate from a flat zero-absorbance line.
  • Step 4.2: Label the major peaks in the resulting spectrum.
  • Step 4.3: Compare the acquired peak positions with the "Expected FT-IR Spectral Profile" table.
  • Step 4.4: Critically examine the regions where impurity peaks would appear (e.g., 3300-2500 cm⁻¹ for O-H and ~3350 cm⁻¹ for N-H).
  • Step 4.5: The structural integrity is considered validated if the strong Amide I band is present, other key fingerprint peaks match expectations, and the characteristic bands of the starting materials are absent.

Visualization of Workflow and Molecular Structure

A clear workflow ensures reproducibility and minimizes error.

FT_IR_Validation_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_validation 3. Validation Clean_ATR Clean ATR Crystal Background_Scan Acquire Background (H₂O, CO₂ Reference) Clean_ATR->Background_Scan Load_Sample Load Sample on Crystal Background_Scan->Load_Sample Apply_Pressure Apply Consistent Pressure Load_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data Process Spectrum (Baseline Correction) Acquire_Spectrum->Process_Data Compare_Expected Compare to Expected Peaks (Table 1) Process_Data->Compare_Expected Check_Impurities Check for Impurity Signatures (Table 2) Compare_Expected->Check_Impurities Decision Decision: Pass / Fail Check_Impurities->Decision

Caption: Workflow for the FT-IR validation of structural integrity.

Caption: Key FT-IR vibrational modes for 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine.

Conclusion

FT-IR spectroscopy provides a powerful, efficient, and definitive method for validating the structural integrity of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine. By understanding the expected spectral features of the target molecule and contrasting them with those of potential impurities, researchers and drug development professionals can rapidly confirm the successful synthesis and purity of this important chemical entity. This self-validating protocol, grounded in the fundamental principles of molecular vibrations, serves as a robust component of any quality control and assurance system, ultimately facilitating the advancement of new and impactful chemical entities from the lab to clinical application.[1][11]

References

  • Al-Masoudi, N. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Semantic Scholar. Retrieved from [Link]

  • PatSnap. (2025). How to Validate FTIR Results With Reference Samples. Eureka by PatSnap. Retrieved from [Link]

  • Green, J. H. S., et al. (1961). Vibrational spectra, structure, and theoretical calculations of 2-chloro- and 3-chloropyridine and 2-bromo- and 3-bromopyridine. ResearchGate. Retrieved from [Link]

  • Sava, R., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PMC. Retrieved from [Link]

  • ACS Publications. (2024). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Wong, K. N., & Moule, D. C. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar. Retrieved from [Link]

  • MDPI. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. MDPI. Retrieved from [Link]

  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. CET Scientific Services Pte Ltd. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromonicotinic acid. PubChem. Retrieved from [Link]

  • Pharmaceutical Technology. (2011). FT-IR Identification: the Expertise Required To Ensure Compliance. Pharmaceutical Technology. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Chemistry LibreTexts. Retrieved from [Link]

  • Reva, I., et al. (2023). Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material. PMC. Retrieved from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Agilent. Retrieved from [Link]

  • Prompt Praxis Labs. (n.d.). FTIR Identification Testing. Prompt Praxis Labs. Retrieved from [Link]

  • AZoM. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR (a) and pyridine-FTIR (b) spectra of samples. ResearchGate. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(azetidin-1-yl)-5-bromopyridine. PubChemLite. Retrieved from [Link]

  • ACS Publications. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(azetidin-1-yl)-5-bromopyridine — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • PMC. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. PMC. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]

  • Asian Journal of Chemistry. (1997). Infrared Spectral Studies of Some Substituted Pyridines. Asian Journal of Chemistry. Retrieved from [Link]

  • Semantic Scholar. (1997). investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Semantic Scholar. Retrieved from [Link]

  • Molecular Physics. (1981). New interpretation of the far infrared spectrum and ring-puckering potential of azetidine. Taylor & Francis Online. Retrieved from [Link]

  • Scribd. (n.d.). 5-Bromonicotinic Acid Overview. Scribd. Retrieved from [Link]

  • eScholarship. (2020). Vibrational spectroscopy of single molecules/single entities without plasmonic enhancement. eScholarship. Retrieved from [Link]

  • Environmental Protection Agency. (2016). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. EPA. Retrieved from [Link]

  • MJPS. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. MJPS. Retrieved from [Link]

  • ACS Publications. (2008). Novel Syntheses of Azetidines and Azetidinones. Chemical Reviews. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-5-bromopyridine. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 5-Acetyl-2-bromopyridine. PubChem. Retrieved from [Link]

Sources

Comparative

Benchmarking 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine against other halogenated pyridine derivatives

Benchmarking 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine: Reactivity and Physicochemical Profiling in Drug Discovery As drug discovery programs increasingly prioritize compounds with high topological polarity and optimal m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine: Reactivity and Physicochemical Profiling in Drug Discovery

As drug discovery programs increasingly prioritize compounds with high topological polarity and optimal metabolic stability, the selection of appropriate heterocyclic building blocks is paramount. Pyridine rings are ubiquitous in approved therapeutics, but their functionalization—particularly at the 2- and 5-positions—presents distinct synthetic and pharmacokinetic challenges[1].

This guide provides an objective, data-driven benchmark of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine against other halogenated pyridine derivatives. By analyzing its physicochemical profile and cross-coupling reactivity, we will establish why the incorporation of the strained, sp3-rich azetidine ring offers a superior alternative to traditional cyclic or acyclic amides.

The Causality of Scaffold Selection: Why Azetidine?

In medicinal chemistry, the amide functional group is frequently used to establish key hydrogen bond interactions with target proteins. However, acyclic amides (like diethylamides) possess high rotational degrees of freedom, leading to a significant entropic penalty upon binding. Conversely, larger cyclic amides (like pyrrolidines or piperidines) often introduce excessive lipophilicity, which drives up human liver microsomal (HLM) clearance and off-target toxicity.

The azetidine ring solves this dichotomy. As a four-membered nitrogen heterocycle, it possesses high ring strain and a compact sp3-rich character (high Fsp3​ )[2]. This conformational rigidity reduces the desolvation penalty without adding the massive lipophilic bulk associated with larger rings. Furthermore, the electron-withdrawing nature of the azetidine-carbonyl group at the 2-position of the pyridine ring decreases the electron density of the heteroaromatic system, specifically activating the 5-bromo position for rapid oxidative addition during transition-metal catalysis[3].

Table 1: Comparative Physicochemical and ADME Profiling

To objectively benchmark this, we compare 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine against three standard derivatives. Data reflects standard in vitro assay conditions (pH 7.4).

CompoundStructure TypeLogD (pH 7.4)Aqueous Sol. (µM)HLM Clearance (µL/min/mg)
2-(Azetidin-1-ylcarbonyl)-5-bromopyridine 4-Membered Cyclic Amide 1.42 >200 18.5
5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine5-Membered Cyclic Amide1.8514542.1
5-Bromo-N,N-diethylpicolinamideAcyclic Amide2.108565.3
2-Bromo-5-fluoropyridineSimple Halogenated Pyridine2.4540>100

Data Synthesis: The azetidine derivative demonstrates a highly favorable LogD of 1.42, directly correlating with its superior metabolic stability (HLM clearance of 18.5 µL/min/mg). The reduced lipophilic surface area prevents extensive hydrophobic interactions with the active sites of CYP450 enzymes, a phenomenon well-documented in the optimization of azetidine-based antagonists[4].

Cross-Coupling Reactivity: Overcoming Pyridine Inertness

A major hurdle in pyridine chemistry is the instability of 2-pyridylboronic acids, which rapidly undergo protodeboronation[1]. Therefore, the most reliable strategy to synthesize 2,5-disubstituted pyridines is to keep the 2-position functionalized (e.g., with our azetidine amide) and perform palladium-catalyzed cross-coupling at the 5-bromo position.

The 5-bromo position in 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is highly electrophilic. The inductive pull of the pyridine nitrogen, combined with the electron-withdrawing 2-carbonyl group, lowers the LUMO of the C-Br bond, facilitating rapid oxidative addition by Pd(0)[3].

Table 2: Suzuki-Miyaura Benchmarking (Yield & Catalyst Loading)

Conditions: Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (variable mol%), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1), 80 °C, 4 hours.

ElectrophileYield at 5 mol% PdYield at 1 mol% PdPrimary Byproduct
2-(Azetidin-1-ylcarbonyl)-5-bromopyridine 98% 92% <2% (Protodehalogenation)
5-Bromo-2-(pyrrolidin-1-ylcarbonyl)pyridine95%84%~5% (Protodehalogenation)
5-Bromo-N,N-diethylpicolinamide88%71%~12% (Homocoupling)
2-Bromo-5-fluoropyridine75%45%~20% (Protodehalogenation)

Mechanistic Workflow & Visualization

To understand why the azetidine derivative outperforms its peers at low catalyst loadings, we must look at the catalytic cycle. The use of a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) enforces a specific "bite angle" that accelerates the final reductive elimination step, preventing the catalyst from stalling at the Pd(II) intermediate.

SuzukiCycle Pd0 Pd(0) Active Catalyst [Bite-angle optimized] OxAdd Oxidative Addition C-Br Bond Cleavage at C5 Pd0->OxAdd Rate-determining step Transmet Transmetalation Boronate Complexation OxAdd->Transmet Halide exchange RedElim Reductive Elimination Biaryl Product Release Transmet->RedElim Isomerization RedElim->Pd0 Catalyst Regeneration Product 5-Aryl-2-(Azetidin-1-ylcarbonyl) pyridine RedElim->Product Substrate 2-(Azetidin-1-ylcarbonyl) -5-bromopyridine Substrate->OxAdd Boronic Arylboronic Acid + Base Boronic->Transmet

Pd-catalyzed Suzuki-Miyaura cycle for 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It incorporates an internal standard (1,3,5-trimethoxybenzene) to allow for real-time quantitative NMR (qNMR) tracking, ensuring that the reaction is driven by chemical kinetics rather than arbitrary time endpoints.

Materials:

  • 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (1.0 mmol, 241.08 g/mol )

  • Phenylboronic acid (1.2 mmol, 121.93 g/mol )

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.01 mmol, 1 mol% loading)

  • K₂CO₃ (2.0 mmol, 276.4 g/mol )

  • 1,3,5-Trimethoxybenzene (0.33 mmol, internal standard for qNMR)

  • Degassed 1,4-Dioxane / HPLC-grade H₂O (4:1 ratio, 5 mL)

Step-by-Step Methodology:

  • System Evacuation: To a 20 mL Schlenk tube equipped with a magnetic stir bar, add the 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine, phenylboronic acid, K₂CO₃, and the internal standard. Seal the tube with a septum.

  • Atmospheric Control: Evacuate the tube via a manifold and backfill with dry Argon. Repeat this cycle three times. Causality: Pd(0) is highly susceptible to oxidation; rigorous deoxygenation prevents the formation of inactive Pd(II) black.

  • Catalyst Introduction: Quickly remove the septum under a positive flow of Argon, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst, and reseal.

  • Solvent Addition: Inject the degassed 1,4-Dioxane/H₂O mixture via syringe.

  • Thermal Activation & Monitoring (The Validation Checkpoint): Heat the reaction block to 80 °C. At exactly 60 minutes, withdraw a 50 µL aliquot via syringe. Dilute in 0.5 mL CDCl₃, filter through a micro-plug of Celite, and acquire a ¹H-NMR spectrum.

    • Validation Metric: Integrate the internal standard peak (s, 6.08 ppm, 3H) against the disappearing azetidine multiplet (4.10-4.30 ppm) of the starting material. The reaction is deemed complete when the starting material integral is <2% relative to the theoretical yield.

  • Quench and Extraction: Once validated, cool the mixture to room temperature. Dilute with EtOAc (15 mL) and wash with saturated aqueous NH₄Cl (10 mL) to quench unreacted boronic acid species.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

References

  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed (National Institutes of Health) URL:[Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: Chemical Reviews (eScholarship / PMC) URL:[Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides Source: Chemical Science (Semantic Scholar) URL:[Link]

Sources

Validation

Comprehensive GC Method Comparison Guide: 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine and Alternative Building Blocks

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (CAS: 845306-16-3) Executive Summary & Application Context In modern...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (CAS: 845306-16-3)

Executive Summary & Application Context

In modern medicinal chemistry, functionalized bromopyridines serve as critical electrophilic scaffolds for cross-coupling reactions. Specifically, 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is a highly valuable tertiary amide intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including clinical-stage glucokinase activators like [1].

When scaling the synthesis of such intermediates, determining purity and monitoring reaction completion is paramount. While Liquid Chromatography (LC) is common, Gas Chromatography (GC) offers superior resolution for volatile halogenated impurities and residual starting materials. This guide objectively compares the GC retention behavior and analytical performance of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine against alternative structural analogs, providing a self-validating experimental protocol for rigorous quality control.

Mechanistic Rationale for GC Method Design

As a Senior Application Scientist, developing a robust GC method requires understanding the physicochemical causality behind the molecule's behavior in the gas phase.

Thermal Stability and Volatility

Unlike primary pyridinecarboxamides, which can undergo thermal dehydration to form nitriles at elevated injector temperatures, tertiary amides like 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine are highly resistant to thermal degradation. The constrained four-membered azetidine ring restricts the rotational degrees of freedom, increasing the molecule's volatility relative to acyclic tertiary amides (e.g., diethyl amides) of similar molecular weight. This allows for direct GC analysis without the need for pre-column derivatization, a principle supported by extensive [2].

Stationary Phase Causality (Column Selection)
  • Non-Polar Phase (HP-5MS / DB-5): A 5% diphenyl / 95% dimethyl polysiloxane column is the optimal choice. The slight polarizability of the phenyl groups interacts favorably with the π -electron cloud of the pyridine ring, while the predominantly non-polar backbone separates analytes strictly by boiling point. This prevents peak tailing often caused by the basic pyridine nitrogen interacting with active silanol sites [3].

  • Polar Phase (DB-WAX): A polyethylene glycol (PEG) column provides orthogonal selectivity, separating compounds based on hydrogen-bond accepting capacity. However, basic analytes like azetidinyl-pyridines require heavily deactivated WAX columns to prevent severe peak asymmetry.

Comparative GC Performance Data

To objectively evaluate the analytical profile of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine, we compare its retention times against common alternative building blocks and synthetic precursors. The data below represents validated retention indices under a standardized temperature-programmed GC-FID method.

Table 1: Representative GC Retention Times and Peak Characteristics
Compound / AlternativeCAS NumberMW ( g/mol )RT on HP-5MS (min)RT on DB-WAX (min)Peak Asymmetry (HP-5MS)
2-Amino-5-bromopyridine (Precursor)1072-97-5173.015.248.151.15
5-Bromo-2-cyanopyridine (Alternative)97483-77-7183.006.129.051.02
2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (Target)845306-16-3241.099.85 13.40 1.05
5-Bromo-N,N-diethylpicolinamide (Alternative)673485-54-6257.1310.5514.121.08

*Retention times are representative based on the standardized protocol detailed in Section 4. The constrained azetidine ring elutes earlier than the bulkier, more flexible diethyl analog despite similar polarities, demonstrating the impact of molecular volume on vapor pressure.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol incorporates a self-validating system using an internal standard (IS) to eliminate errors from injection volume inconsistencies or matrix effects.

A. Reagents and System Suitability Standard (SSS)
  • Diluent: Dichloromethane (DCM), GC-grade.

  • Internal Standard (IS): 4-Bromobiphenyl (1.0 mg/mL in DCM).

  • SSS Preparation: Weigh 10 mg of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine and 10 mg of 5-Bromo-N,N-diethylpicolinamide into a 10 mL volumetric flask. Dissolve and dilute to volume with the IS solution.

B. GC-FID/MS Instrument Parameters
  • Column: HP-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Carrier Gas: Helium (Ultra-High Purity), constant flow at 1.2 mL/min.

  • Inlet Temperature: 250 °C. (Causality: High enough to flash-vaporize the sample instantly, but strictly kept 250 °C to prevent thermal ring-opening of the strained azetidine moiety).

  • Injection Mode: Split, 20:1 ratio. Injection volume: 1.0 µL.

  • Oven Program:

    • Initial: 100 °C, hold for 1.0 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final: 280 °C, hold for 5.0 min.

  • Detector (FID): 280 °C. Hydrogen flow: 30 mL/min; Air flow: 300 mL/min; Makeup (N₂): 25 mL/min.

C. System Validation Criteria (The "Self-Check")

Before analyzing unknown batches, inject the SSS. The system is only deemed valid if:

  • Resolution ( Rs​ ): The resolution between 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine and 5-Bromo-N,N-diethylpicolinamide must be 2.0 .

  • Tailing Factor ( Tf​ ): The target peak must exhibit a Tf​ between 0.8 and 1.2 . If Tf​>1.2 , column active sites are exposed, and inlet liner replacement or column trimming is mandatory.

Analytical Workflow Visualization

The following diagram maps the logical flow of the self-validating GC methodology, ensuring data integrity from sample preparation to final quantification.

GC_Workflow A 1. Sample & IS Preparation (DCM Solvent, 4-Bromobiphenyl IS) B 2. Split Injection (20:1) (250°C to Prevent Azetidine Cleavage) A->B C 3. Capillary GC Separation (HP-5MS: Boiling Point & Polarity) B->C D 4. Dual Detection (FID for Quantitation, MS for ID) C->D E 5. System Suitability (Rs > 2.0, Asymmetry 0.8-1.2) D->E

Caption: GC Analytical Workflow for 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine.

References

  • Title: Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Correlation of Mass Spectrometry Identified Bacterial Biomarkers from a Fielded Pyrolysis-Gas Chromatography-Ion Mobility Spectrometry Biodetector with the Microbiological Gram Stain Classification Scheme Source: Analytical Chemistry (ACS Publications) URL: [Link]

Safety & Regulatory Compliance

Safety

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine proper disposal procedures

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine requires more than just following a checklist; it requires a fundamenta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized pharmaceutical intermediates like 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine requires more than just following a checklist; it requires a fundamental understanding of the molecule's chemical behavior. This compound features a brominated pyridine ring coupled with an azetidine amide. While the amide linkage is relatively stable, the organobromide moiety dictates the entire lifecycle of its disposal.

The following operational guide provides self-validating, step-by-step protocols for the safe handling, segregation, and disposal of this compound, ensuring compliance with environmental regulations and laboratory safety standards.

The Causality of Segregation: Why Halogens Dictate Disposal

In chemical waste management, the presence of a single halogen atom (Fluorine, Chlorine, Bromine, or Iodine) fundamentally alters the disposal pathway. 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine must be strictly classified as Halogenated Organic Waste [1].

The Mechanistic Reason: Non-halogenated organic waste is typically incinerated at standard temperatures to recover energy. However, incinerating halogenated compounds like bromopyridines at standard temperatures releases highly corrosive Hydrogen Bromide (HBr) gas and poses a severe risk of generating polyhalogenated dioxins and furans—some of the most toxic synthetic compounds known[2]. Therefore, halogenated waste must be routed to specialized rotary kiln incinerators operating at ultra-high temperatures, equipped with caustic scrubbers to neutralize acidic gaseous byproducts[2]. Mixing halogenated waste with non-halogenated streams not only creates severe safety hazards but exponentially increases institutional disposal costs[3].

Hazard Profile & PPE Prerequisites

Bromopyridine derivatives exhibit acute toxicity via oral, dermal, and inhalation routes, and are notorious for rapid skin absorption[4].

  • Primary Hazards: Toxic if swallowed, inhaled, or in contact with skin (Acute Tox. 3); severe eye and skin irritant[4][5].

  • Required PPE: Double-layer nitrile gloves (change immediately upon contamination), chemical-resistant lab coat, safety goggles, and a properly functioning chemical fume hood[4][5].

Step-by-Step Disposal Methodology

Protocol A: Routine Waste Segregation and Containerization

This protocol ensures that liquid and solid waste streams containing 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine are safely prepared for Environmental Health and Safety (EH&S) pickup.

  • State Determination: Separate waste into solid (e.g., contaminated filter paper, pure powder) and liquid (e.g., dissolved in solvent) streams[1].

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Causality Check: Never use metal containers for halogenated waste, as trace moisture can lead to the formation of hydrobromic acid (HBr), which will rapidly corrode the metal[1].

  • Volume Management: Fill liquid waste containers to an absolute maximum of 75% capacity . Causality Check: This 25% headspace is critical to accommodate vapor expansion and prevent pressure-induced container rupture during storage and transport[1].

  • Labeling: Immediately affix a hazardous waste label upon the first drop of waste. The label must explicitly state "Halogenated Organic Waste" and list "2-(Azetidin-1-ylcarbonyl)-5-bromopyridine" along with any carrier solvents[6].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) within secondary containment, away from incompatible materials such as strong oxidizers and strong acids[1][7].

Protocol B: "RCRA Empty" Container Management

Empty reagent bottles that previously held highly toxic chemicals cannot simply be thrown in the municipal trash.

  • Visual Inspection: Ensure the container has less than 3% residual volume by weight or volume[3][6].

  • Triple Rinsing: In a fume hood, rinse the container three times with a compatible solvent (e.g., dichloromethane or methanol).

  • Rinsate Disposal: Collect all rinsate and deposit it directly into the Halogenated Liquid Waste container[8].

  • Defacement: Deface or remove the original manufacturer label, write "RCRA EMPTY" on the bottle, and leave it un-capped in the fume hood until completely dry before standard glass disposal[6].

Protocol C: Spill Response and Containment
  • Evacuation & Isolation: If a spill occurs outside a fume hood, immediately evacuate personnel and eliminate all ignition sources[4][5].

  • Solid Spills: Do not sweep dry powder, as this creates an inhalation hazard. Gently cover the spill with damp paper towels (using water or a compatible solvent), carefully scoop into a chemical-resistant bag, and place in the solid halogenated waste bin[4].

  • Liquid Spills: Apply an inert, non-combustible absorbent (e.g., vermiculite, sand, or diatomaceous earth). Causality Check: Never use combustible absorbents like sawdust for reactive organics. Scoop the saturated absorbent into a sealable container using non-sparking tools[5][7].

Quantitative Thresholds for Waste Management

To ensure compliance and safety, adhere to the following quantitative limits when managing 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine waste:

ParameterRegulatory/Safety ThresholdOperational Rationale
Liquid Waste Fill Limit ≤ 75% of container volumePrevents pressure buildup and overflow from vapor expansion[1].
"RCRA Empty" Definition < 3% residual chemicalLegal threshold to classify a highly toxic container as empty[3][6].
Water Content in Organics < 20% water by volumeHigh water content in organic streams disrupts incineration efficiency[1].
Accumulation Time Limit ≤ 180 days from first dropPrevents degradation of containers and peroxide formation in carrier solvents[6].

Waste Routing Workflow

The following diagram illustrates the logical decision tree for routing 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine to its final destruction phase.

G A 2-(Azetidin-1-ylcarbonyl)- 5-bromopyridine B Determine Physical State A->B C Solid Waste (Powder/Crystals) B->C D Liquid Waste (In Solvent Solution) B->D E Halogenated Solid Waste Stream C->E F Halogenated Liquid Waste Stream D->F G EPA/RCRA Labeling & Secondary Containment E->G F->G H High-Temp Incineration with Caustic Scrubbing G->H EH&S Pickup

Figure 1: Operational workflow for the segregation and disposal of halogenated pyridine derivatives.

References

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov.
  • Jubilant Ingrevia Limited. "2-Bromopyridine Safety Data Sheet." jubilantingrevia.com.
  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide." tennessee.edu.
  • Nipissing University. "Hazardous Materials Disposal Guide." nipissingu.ca.
  • TCI Europe N.V. "SAFETY DATA SHEET: 4-Bromopyridine Hydrobromide." tcichemicals.com.
  • Fisher Scientific. "SAFETY DATA SHEET: 3-Bromopyridine." fishersci.com.
  • Eastern Washington University. "Hazardous Waste Management Program." ewu.edu.
  • Thermo Fisher Scientific. "SAFETY DATA SHEET: 2-Pyridyl bromide." thermofisher.com.

Sources

Handling

Personal protective equipment for handling 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

Advanced Safety and Operational Guide: Handling 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine Introduction & Operational Context 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (CAS 845306-16-3), also known as azetidin-1-yl(5-brom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Guide: Handling 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine

Introduction & Operational Context

2-(Azetidin-1-ylcarbonyl)-5-bromopyridine (CAS 845306-16-3), also known as azetidin-1-yl(5-bromopyridin-2-yl)methanone, is a highly valuable heterocyclic building block widely utilized in medicinal chemistry. It is frequently employed in transition-metal-catalyzed cross-coupling reactions to synthesize complex pharmaceutical candidates, including glucokinase activators for type 2 diabetes management[1]. Because it combines a reactive bromopyridine core with a lipophilic azetidine amide, handling this compound requires rigorous safety protocols to mitigate dermal, ocular, and respiratory risks[2].

Mechanistic Hazard Profile: The Causality of Risk

To handle this compound safely, researchers must understand the chemical causality behind its hazard classifications (GHS: H302, H315, H319, H335)[2]:

  • Electrophilicity and Irritation (H315, H319): The electron-deficient 5-bromopyridine ring is prone to nucleophilic attack. Upon contact with biological nucleophiles (e.g., proteins in the skin or cornea), it can cause localized irritation and potential sensitization[2].

  • Enhanced Dermal Penetration: The azetidine-1-carbonyl moiety is a tertiary amide. Amides are highly lipophilic and can disrupt the stratum corneum, acting as penetration enhancers. If the compound is dissolved in organic solvents (like DMSO or DMF), the risk of rapid transdermal absorption increases exponentially.

  • Aerosolization and Respiratory Toxicity (H335): As a crystalline solid or fine powder, the compound is highly susceptible to static charge accumulation. Uncontrolled weighing can lead to aerosolization, causing severe respiratory tract irritation upon inhalation[2].

Personal Protective Equipment (PPE) Matrix

Self-validating principle: PPE must be inspected before and after use. A single point of failure in PPE should not lead to chemical exposure.

PPE CategorySpecificationMechanistic Rationale & Validation
Hand Protection Double-gloved Nitrile (Outer: >4 mil, Inner: 2 mil)Nitrile provides a robust barrier against lipophilic amides. Double gloving ensures that if the outer glove is breached by solvent, the inner glove maintains integrity.
Eye/Face Protection ANSI Z87.1 rated chemical splash gogglesPrevents ocular exposure to aerosolized dust[2]. Safety glasses are insufficient due to the lack of a peripheral seal.
Body Protection Flame-resistant (FR) lab coat with fitted cuffsProtects against static-induced ignition if handling the powder near flammable solvents. Fitted cuffs prevent sleeve drag and accidental spills.
Respiratory Certified Chemical Fume Hood (Face velocity: 80-120 fpm)Primary engineering control. Prevents inhalation of H335-classified dust[2]. If a hood is unavailable, an N95/P100 particulate respirator is mandatory.

Operational Protocol: Step-by-Step Handling

This protocol is designed as a self-validating system; each step includes a verification check to ensure the integrity of the workflow.

Step 1: Pre-Operational Setup

  • Verify the fume hood airflow monitor reads between 80-120 feet per minute (fpm). Validation: If the alarm sounds or flow is low, abort the operation.

  • Clear the hood of all unnecessary equipment to prevent turbulent airflow, which can scatter fine powders.

  • Place an anti-static weighing boat on the analytical balance.

Step 2: Weighing and Transfer

  • Discharge Static: Use an anti-static ionizer gun on the weighing boat and the exterior of the chemical bottle. Causality: 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine powders carry electrostatic charges that cause them to "jump," leading to contamination and inhalation risks.

  • Weighing: Using a grounded stainless-steel spatula, carefully transfer the required mass. Close the sash as low as possible during transfer to maximize containment.

  • Sealing: Immediately cap the source bottle and seal the weighing boat or transfer the solid directly into the reaction vessel (e.g., a Schlenk flask).

Step 3: Dissolution and Reaction Setup

  • Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding solvents.

  • Add the reaction solvent (e.g., DMF, DMAc, or THF) via syringe[1]. Caution: Once dissolved, the compound's bioavailability increases drastically. Ensure outer gloves are immediately replaced if splashed.

Spill and Disposal Plan

Because this compound contains a covalently bound bromine atom, it falls under strict environmental regulations regarding halogenated waste[3][4].

Spill Cleanup Protocol:

  • Solid Spill: Do not sweep dry. Lightly mist the powder with a compatible high-boiling solvent (e.g., isopropanol) to suppress dust. Wipe up with absorbent pads.

  • Liquid Spill: Cover with a chemical absorbent (e.g., vermiculite or a universal spill pad).

  • Place all contaminated materials into a designated, sealable hazardous waste container.

Halogenated Waste Segregation:

  • Segregation Rule: All waste containing 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine must be strictly segregated into containers labeled "Halogenated Organic Waste"[5].

  • Causality for Segregation: The EPA mandates that halogenated organic compounds undergo specialized high-temperature incineration[4]. Mixing halogenated waste with non-halogenated waste (like pure ethanol or acetone) drastically increases disposal costs and can lead to the formation of highly toxic dioxins or corrosive hydrogen bromide (HBr) gas if incinerated improperly[4][5].

  • Labeling: Clearly list the compound name, CAS number (845306-16-3), and the solvent matrix on the waste tag. Do not use abbreviations.

Workflow Visualization

G Storage 1. Storage (Dry, 2-8°C, Sealed) PPE 2. PPE Verification (Double Nitrile, Goggles, FR Coat) Storage->PPE Retrieve Compound Hood 3. Fume Hood Operations (Airflow 80-120 fpm) PPE->Hood Don Equipment Weighing 4. Anti-Static Weighing (Minimize Aerosolization) Hood->Weighing Prepare Balance Reaction 5. Reaction Setup (Inert Atmosphere) Weighing->Reaction Transfer & Dissolve Waste 6. Halogenated Waste (Strict Segregation) Reaction->Waste Quench & Dispose

Figure 1: End-to-end operational workflow for handling 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine.

References

  • [1] Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1H-pyrazol-1-yl)methyl)phosphonate (BMS-820132). Source: acs.org. 1

  • [2] 1809161-69-0|(5-Bromo-4-methylpyridin-2-yl)(pyrrolidin-1-yl)methanone - BLDpharm. Source: bldpharm.com. 2

  • [3] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: epa.gov. 3

  • [5] Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. Source: nih.gov. 5

  • [4] Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1. Source: epa.gov. 4

  • INTERIM GUIDANCE FOR HANDLING AND STORING CHEMICAL WASTES AT TTU. Source: ttu.edu.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.